Ethyl 3-hydroxypyridazine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-oxo-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-8-9-6(5)10/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAVVOGGKSJORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495116 | |
| Record name | Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-55-2 | |
| Record name | Ethyl 2,3-dihydro-3-oxo-4-pyridazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route to Ethyl 3-hydroxypyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of diethyl ethoxymethylenemalonate (DEEM), a key intermediate, followed by its cyclocondensation with hydrazine hydrate to yield the target molecule. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the synthesis of diethyl ethoxymethylenemalonate (DEEM) from diethyl malonate, triethyl orthoformate, and acetic anhydride. The subsequent step is the cyclocondensation of DEEM with hydrazine hydrate to form the final pyridazine product.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl ethoxymethylenemalonate (DEEM)
This procedure is adapted from a well-established method for the preparation of DEEM.[1]
Materials:
-
Diethyl malonate
-
Triethyl orthoformate
-
Acetic anhydride
-
Anhydrous zinc chloride (catalyst)
Equipment:
-
Three-necked round-bottom flask
-
Thermometer
-
Gas inlet tube
-
Distillation column (e.g., packed with Berl Saddles)
-
Still head and condenser
-
Heating mantle or oil bath
Procedure:
-
In a 5-L three-necked flask equipped with a thermometer, a gas inlet tube, and a packed distillation column attached to a still head and condenser, combine 960 g (6.0 moles) of diethyl malonate, 1000 g (6.75 moles) of triethyl orthoformate, 1260 g (12.3 moles) of acetic anhydride, and 0.5 g of anhydrous zinc chloride.
-
Agitate the mixture for 5 minutes by passing a stream of dry air through the gas inlet tube.
-
Heat the mixture according to the following temperature program:
-
102–115 °C for 2.5 hours
-
115–127 °C for 7 hours. After the eighth hour of heating, add an additional 250 g (2.45 moles) of acetic anhydride and 200 g (1.35 moles) of triethyl orthoformate.
-
127–145 °C for 2 hours
-
145–155 °C for 2 hours
-
-
After a total of 13.5 hours of heating, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any suspended zinc salts.
-
Distill the filtrate under reduced pressure (15–20 mm Hg) until the temperature at the still head reaches 100 °C to remove unreacted starting materials and byproducts.
-
Continue the distillation at a lower pressure (0.25 mm Hg) to collect the product, diethyl ethoxymethylenemalonate.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 50-60% | [1] |
| Boiling Point | 108–110 °C at 0.25 mm Hg | [1] |
| Refractive Index (nD20) | 1.4580–1.4623 | [1] |
Step 2: Synthesis of this compound
This protocol is a general procedure based on the known reactivity of 1,3-dicarbonyl compounds with hydrazine.[2]
Materials:
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Hydrazine hydrate (80% aqueous solution)
-
Glacial acetic acid or Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Dissolve diethyl ethoxymethylenemalonate (1.0 mmol) in a suitable solvent such as glacial acetic acid (20 mL) or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
While stirring at room temperature, add an aqueous solution of hydrazine hydrate (e.g., 80%, 1.0-1.2 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.
Quantitative Data:
| Parameter | Expected Value |
| Yield | Moderate to good (estimated 60-80%) |
| Appearance | White to off-white solid |
| Melting Point | Not reported, but expected to be a crystalline solid with a defined melting point. |
| ¹H NMR | Expected signals would include a singlet for the pyridazine ring proton, a quartet and a triplet for the ethyl ester group, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the solvent. |
| ¹³C NMR | Expected signals would include those for the carbonyl carbons of the ester and the pyridazine ring, carbons of the pyridazine ring, and the carbons of the ethyl group. The chemical shift of the carbon bearing the hydroxyl group would be characteristic.[3] |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₇H₈N₂O₃, MW: 168.15 g/mol ). |
| IR (KBr) | Expected characteristic peaks would include a broad O-H stretch for the hydroxyl group, C=O stretching for the ester and the pyridazinone tautomer, C=N and C=C stretching for the pyridazine ring, and C-H stretching for the alkyl and aromatic protons. |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Signaling Pathway Context
Pyridazine derivatives are known to be involved in various signaling pathways and exhibit a wide range of biological activities. They are often investigated as inhibitors of kinases, enzymes that play crucial roles in cell signaling. The structural motif of a substituted pyridazine can mimic the hinge-binding region of ATP in the kinase active site. The diagram below represents a generic kinase signaling pathway where a pyridazine-based inhibitor might act.
Caption: Generic kinase signaling pathway and the potential point of intervention for a pyridazine-based inhibitor.
Conclusion
This technical guide outlines a practical and efficient two-step synthesis for this compound. The provided experimental protocols, though requiring optimization for the final step, are based on well-established chemical transformations. The structured presentation of data and visual diagrams are intended to facilitate the reproduction of this synthesis in a research and development setting. Further investigation is warranted to determine the precise reaction conditions and to fully characterize the final product. The potential for pyridazine derivatives to interact with biological signaling pathways underscores the importance of developing robust synthetic methods for this class of compounds.
References
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxypyridazine-4-carboxylate is a heterocyclic compound belonging to the pyridazinone class, a group of molecules that has garnered significant interest in medicinal chemistry. Pyridazinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound (CAS Number: 1445-55-2) is a pyridazinone derivative with the molecular formula C₇H₈N₂O₃. The structure consists of a pyridazine ring substituted with a hydroxyl group at the 3-position and an ethyl carboxylate group at the 4-position. It exists in tautomeric forms, predominantly as the 3-oxo-2,3-dihydropyridazine isomer.
Table 1: Physicochemical Properties of this compound and its Tautomer
| Property | Value | Source |
| IUPAC Name | Ethyl 3-hydroxy-4-pyridazinecarboxylate | - |
| CAS Number | 1445-55-2 | United States Biological[1] |
| Molecular Formula | C₇H₈N₂O₃ | United States Biological[1] |
| Molecular Weight | 168.15 g/mol | - |
| Tautomeric Form | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | PubChem[2] |
| Tautomer CAS | 1352925-63-3 | PubChem[2] |
| Tautomer Mol. Wt. | 184.15 g/mol | PubChem[2] |
| Topological Polar Surface Area | 88 Ų (for tautomer) | PubChem[2] |
| XLogP3-AA | 0.3 (for tautomer) | PubChem[2] |
Note: Experimental data for the specific title compound is limited. Data for the tautomeric form, Ethyl 4,6-dihydroxypyridazine-3-carboxylate, is provided from computational estimations where available.
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, based on the structure and data for analogous compounds, the expected spectral characteristics are as follows:
Table 2: Predicted Spectral Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.0-4.5 ppm and a triplet around 1.0-1.5 ppm), aromatic protons on the pyridazine ring (in the range of 7.0-9.0 ppm), and a broad signal for the hydroxyl/NH proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester (around 160-170 ppm), carbons of the pyridazine ring (in the aromatic region of 120-160 ppm), and the carbons of the ethyl group (around 60 ppm for the CH₂ and 14 ppm for the CH₃). |
| FT-IR (cm⁻¹) | Characteristic peaks for O-H/N-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching of the ester (~1700-1730 cm⁻¹), C=O stretching of the pyridazinone ring (~1650-1680 cm⁻¹), and C=C/C=N stretching in the aromatic ring (~1500-1600 cm⁻¹). |
| Mass Spec. (m/z) | The molecular ion peak (M⁺) is expected at m/z 168. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ester group (-COOC₂H₅, m/z 73). |
Synthesis and Reactivity
The synthesis of 3-hydroxypyridazine-4-carboxylates typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative. A plausible synthetic route for this compound starts from diethyl 2-formyl-3-oxosuccinate.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on the general synthesis of pyridazinones from γ-keto esters.
Materials:
-
Diethyl 2-formyl-3-oxosuccinate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Hydrochloric acid (for acidification)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-formyl-3-oxosuccinate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Cyclization: Add a catalytic amount of glacial acetic acid to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. The crude product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
References
Ethyl 3-Hydroxypyridazine-4-carboxylate and its Analogs: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Ethyl 3-hydroxypyridazine-4-carboxylate and its isomers represent a versatile class of building blocks for the synthesis of novel pharmaceuticals and agrochemicals. While direct data for this compound is sparse, this technical guide will focus on the closely related and well-documented analog, Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1) . The reactivity and synthetic transformations discussed herein are representative of this class of molecules and provide a strong foundation for its application as a versatile synthetic intermediate.[1] This guide will detail its chemical and physical properties, key synthetic transformations with experimental protocols, and its utility in the development of biologically active agents.
Physicochemical Properties
The fundamental properties of Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS: 1352925-63-3) are summarized below. These data are crucial for designing reaction conditions and for the characterization of this building block.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | [2][3][4] |
| Molecular Weight | 184.15 g/mol | [2][4] |
| Appearance | White to light brown solid | [5] |
| Purity | ≥97% | [4] |
| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 4.50 ± 1.00 | [5] |
| Storage | 4°C, stored under nitrogen | [4] |
Chemical Reactivity and Synthetic Utility
Ethyl 4,6-dihydroxypyridazine-3-carboxylate possesses three key functional groups that can be selectively manipulated: two hydroxyl groups on the pyridazine ring and an ethyl ester. The electron-deficient nature of the pyridazine ring, coupled with the reactivity of the hydroxyl and ester groups, makes it a valuable precursor for a variety of more complex heterocyclic compounds.[1] Key transformations include hydrolysis of the ester and conversion of the hydroxyl groups to leaving groups, such as chlorides, for subsequent nucleophilic substitution reactions.
The following diagram illustrates the role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate as a central building block for accessing key synthetic intermediates.
Experimental Protocols
Detailed methodologies for the key transformations of Ethyl 4,6-dihydroxypyridazine-3-carboxylate are provided below.
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up new avenues for derivatization, such as amide bond formation.
Reaction Scheme: Ethyl 4,6-dihydroxypyridazine-3-carboxylate -> 4,6-Dihydroxypyridazine-3-carboxylic acid
Procedure:
-
In a 5000 mL round-bottom flask, dissolve Ethyl 4,6-dihydroxypyridazine-3-carboxylate (200 g, 1086 mmol) in a mixture of THF (2000 mL), methanol (1000 mL), and water (800 mL).[6]
-
Slowly add Lithium Hydroxide (LiOH) (137 g, 3258 mmol) at room temperature and stir the mixture for 3-4 hours.[6]
-
Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Remove the solvents under reduced pressure at 50°C to yield a yellow solid.[6]
-
Acidify the solid with an aqueous HCl solution (400 mL of a 1:1 solution) at 0°C and continue stirring at room temperature for 30-40 minutes.[6]
-
Filter the resulting solid, wash with water, and dry under vacuum for 1-2 hours.
-
To further purify, suspend the solid in 300 mL of a 2:8 methanol:DCM mixture and stir at room temperature for 20-25 minutes.
-
Filter the mixture, wash the solid with methanol, and dry under vacuum for 1 hour to obtain 4,6-dihydroxypyridazine-3-carboxylic acid as a yellow solid (153 g, 951 mmol, 88% yield).[6]
Characterization Data:
The conversion of the dihydroxy pyridazine to the corresponding dichloro derivative is a crucial step for enabling subsequent nucleophilic substitution reactions, making it a highly valuable intermediate for building molecular diversity.[7][8]
Reaction Scheme: Ethyl 4,6-dihydroxypyridazine-3-carboxylate -> Ethyl 4,6-dichloropyridazine-3-carboxylate
Procedure:
-
In a 350 mL nitrogen-purged Schlenk flask, add phosphorus oxychloride (POCl₃) (38 mL, 408 mmol) to Ethyl 4,6-dihydroxypyridazine-3-carboxylate (3.77 g, 20.47 mmol).[9]
-
Seal the vessel and heat the reaction mixture to 100°C for 3.5 hours.[9]
-
After cooling to room temperature, remove the excess phosphorus oxychloride in vacuo.[9]
-
Dissolve the crude oil in chloroform and re-concentrate. Pour the residue into ice water and rinse with ethyl acetate.[9]
-
Transfer the layers to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.[9]
-
Combine the organic layers, wash twice with water and once with brine, then dry over sodium sulfate, filter, and concentrate.[9]
-
Purify the crude product by automated chromatography (5-90% EtOAc:hexanes) to yield Ethyl 4,6-dichloropyridazine-3-carboxylate (3.64 g, 16.3 mmol, 80% yield).[9]
Characterization Data:
-
¹H NMR (400MHz, CDCl₃): δ 7.70 (s, 1H), 4.55 (qd, J=7.1, 1.1 Hz, 2H), 1.46 (td, J=7.2, 0.9 Hz, 3H)[9]
Applications in Drug Discovery
The pyridazine scaffold is a key component of many biologically active molecules. Derivatives of the pyridazine core have shown a wide range of therapeutic potential. For instance, 3-oxo-2,3-dihydropyridazine derivatives have been investigated as selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell signaling pathway.[10] ITK is a validated therapeutic target for T-cell malignancies and autoimmune diseases.
The diagram below illustrates a simplified T-cell receptor (TCR) signaling pathway, highlighting the role of ITK. Inhibition of ITK by pyridazine-based compounds can modulate downstream signaling events, leading to a therapeutic effect.
Conclusion
Ethyl 4,6-dihydroxypyridazine-3-carboxylate is a highly functionalized and versatile building block in organic synthesis. Its accessible hydroxyl and ester functionalities allow for a range of chemical transformations, providing a gateway to a diverse array of more complex heterocyclic structures. The conversion to the dichloro- intermediate, in particular, unlocks the potential for extensive derivatization through nucleophilic substitution reactions. The demonstrated utility of the pyridazine core in medicinal chemistry, especially in the development of kinase inhibitors, underscores the importance of this building block for researchers, scientists, and drug development professionals. The experimental protocols and data presented in this guide serve as a valuable resource for the effective utilization of this and related pyridazine scaffolds in synthetic and medicinal chemistry programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > 1352925-63-3 | Ethyl 4,6-dihydroxypyridazine-3-carboxylate [synthonix.com]
- 4. chemscene.com [chemscene.com]
- 5. Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [chemicalbook.com]
- 9. Ethyl 4,6-dichloropyrridazine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Ethyl 3-hydroxypyridazine-4-carboxylate: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-hydroxypyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, including its tautomeric nature, presents available physicochemical and spectral data, outlines a representative synthetic protocol, and discusses the broad biological activities associated with the pyridazinone scaffold, placing this compound in the context of drug discovery and development.
Chemical Identity and IUPAC Nomenclature
The chemical designated as "this compound" is assigned the Chemical Abstracts Service (CAS) registry number 1445-55-2 . A critical aspect of its chemical nature is the existence of prototropic tautomerism, a common feature in hydroxypyridazines. The "hydroxy" form (enol) is in equilibrium with its "oxo" form (keto), which is typically the more stable tautomer.
Therefore, the preferred IUPAC name for this compound is Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate . This nomenclature reflects the predominance of the keto tautomer. Throughout this guide, both names may be used interchangeably, with the understanding that they refer to the same chemical entity in its tautomeric equilibrium.
Caption: Tautomeric equilibrium of this compound.
Physicochemical and Spectral Data
Quantitative data for Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is summarized below. This information is crucial for its identification, purification, and characterization.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| CAS Number | 1445-55-2 |
| Appearance | Solid |
| Predicted Density | 1.38±0.1 g/cm³ |
| Predicted pKa | 7.50±0.40 |
| Predicted Boiling Point | 358.5±42.0 °C at 760 mmHg |
| Predicted Flash Point | 170.6±27.9 °C |
Note: Some physical properties are predicted values from chemical software and databases.
Synthesis and Experimental Protocols
The synthesis of pyridazinone derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of a 1,2-dicarbonyl compound with hydrazine or a hydrazine derivative. Below is a representative experimental protocol for the synthesis of a 6-phenyl-3(2H)-pyridazinone derivative, which can be adapted for the synthesis of Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate by selecting the appropriate starting materials.
Representative Synthesis of a 6-Phenyl-3(2H)-pyridazinone-4-carboxylic Acid Derivative
This protocol outlines the synthesis of a 6-phenyl-3(2H)-pyridazinone-4-carboxylic acid derivative, which is a closely related structure. The key steps involve a condensation reaction followed by hydrolysis.
Step 1: Condensation to form Ethyl 6-phenyl-3(2H)-pyridazinone-4-carboxylate
-
To a solution of ethyl 2-(phenylcarbonyl)malonate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the ethyl ester derivative.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 12-18 hours.
-
After the reaction is complete (monitored by TLC), acidify the mixture with 2N hydrochloric acid to a pH of 2-3.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the final carboxylic acid product.
Caption: Representative workflow for the synthesis of pyridazinone-4-carboxylic acids.
Biological Activities and Signaling Pathways
The pyridazinone scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide array of biological activities.[1] While specific data for this compound is limited in publicly available literature, the broader class of pyridazinone-containing molecules has been extensively studied.
Established Biological Activities of Pyridazinone Derivatives:
-
Cardiovascular Effects: Many pyridazinone derivatives exhibit cardiovascular effects, including antihypertensive and cardiotonic activities.[1] Some act as vasodilators, potentially through the modulation of ion channels or by affecting nitric oxide signaling.[2]
-
Anti-inflammatory and Analgesic Properties: The pyridazinone nucleus is present in compounds with significant anti-inflammatory and analgesic effects.[3] These activities are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[3]
-
Anticancer Activity: Certain pyridazinone derivatives have demonstrated antiproliferative activity against various cancer cell lines.[1] The mechanisms can be diverse, including the inhibition of kinases such as Bruton's tyrosine kinase (BTK).[4]
-
Antimicrobial and Antiviral Activity: The pyridazinone scaffold has been incorporated into molecules with antibacterial, antifungal, and antiviral properties.[5]
-
Central Nervous System (CNS) Activity: Some derivatives have shown potential as anticonvulsant and antidepressant agents.[1] A number of pyridazinone compounds have been investigated as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[6]
Potential Signaling Pathway Involvement:
Given the prominent anti-inflammatory activity of many pyridazinone derivatives, a plausible mechanism of action involves the arachidonic acid cascade and the inhibition of COX enzymes. This pathway is central to the inflammatory response.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
- 6. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Ethyl 3-hydroxypyridazine-4-carboxylate (CAS No. 1445-55-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-hydroxypyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this molecule, this document outlines a proposed synthesis protocol based on established methodologies for pyridazine derivatives. Furthermore, it discusses the potential biological significance of the pyridazine core, supported by data from related structures. This guide is intended to serve as a foundational resource for researchers initiating projects involving the synthesis and evaluation of this compound and its analogues.
Introduction
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The pyridazine nucleus is considered a "privileged structure" in drug discovery, appearing in molecules with a wide range of biological targets. This compound (CAS No. 1445-55-2) is a functionalized pyridazine derivative with potential as a scaffold for the development of novel therapeutic agents. Its structure incorporates a hydroxyl group and an ethyl carboxylate moiety, providing reactive handles for further chemical modifications.
The general biological importance of the pyridazine core suggests that this compound could be a valuable starting material for the synthesis of compounds with potential applications in areas such as oncology, inflammation, and infectious diseases.
Physicochemical Data
| Property | Value | Data Source |
| CAS Number | 1445-55-2 | [United States Biological] |
| Molecular Formula | C₇H₈N₂O₃ | Calculated |
| Molecular Weight | 168.15 g/mol | Calculated |
| Appearance | - | To be determined |
| Melting Point | - | To be determined |
| Boiling Point | - | To be determined |
| Solubility | - | To be determined |
| ¹H NMR | Available from commercial suppliers | [ChemicalBook] |
| ¹³C NMR | Available from commercial suppliers | [ChemicalBook] |
| Mass Spectrum | Available from commercial suppliers | [ChemicalBook] |
| Infrared Spectrum | Available from commercial suppliers | [ChemicalBook] |
Proposed Synthesis Protocol
The following is a proposed experimental protocol for the synthesis of this compound. This method is based on general and well-established procedures for the synthesis of pyridazine derivatives, which often involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine.
Reaction Scheme:
A plausible synthetic route involves the reaction of diethyl 2-formyl-3-oxosuccinate with hydrazine hydrate.
Materials and Reagents:
-
Diethyl 2-formyl-3-oxosuccinate
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (glacial)
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-formyl-3-oxosuccinate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: After the addition is complete, add a catalytic amount of glacial acetic acid. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: To the residue, add water and adjust the pH to ~7 with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Potential Biological Significance and Signaling Pathways
While specific biological data for this compound is limited, the broader class of pyridazine derivatives has been extensively studied and shown to exhibit a wide array of pharmacological activities. These activities often stem from the ability of the pyridazine scaffold to interact with various biological targets.
Potential Therapeutic Areas:
-
Anticancer Activity: Many pyridazinone derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The mechanism of action can involve the inhibition of kinases, enzymes crucial for cell signaling and proliferation.
-
Anti-inflammatory Effects: Certain pyridazine compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
-
Antimicrobial Activity: The pyridazine nucleus is present in some compounds with antibacterial and antifungal properties.
Illustrative Signaling Pathway Involvement:
The diagram below illustrates a generalized kinase signaling pathway, which is a common target for pyridazine-based inhibitors in drug discovery. The pyridazine scaffold can be functionalized to bind to the ATP-binding site of a kinase, thereby inhibiting its activity and blocking downstream signaling events that contribute to disease progression.
Caption: A generalized kinase signaling pathway targeted by pyridazine-based inhibitors.
Experimental Workflow Diagram
The following diagram outlines the key steps in the proposed synthesis and purification of this compound.
An In-Depth Technical Guide on the Molecular Structure of Ethyl 3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential of Ethyl 3-hydroxypyridazine-4-carboxylate (CAS No. 1445-55-2). This document collates available physicochemical data and discusses the broader pharmacological context of the pyridazine scaffold, offering insights for its potential application in drug discovery and development. While specific experimental and biological data for this compound are limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in exploring its synthetic pathways and therapeutic possibilities.
Molecular Structure and Chemical Properties
This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a hydroxyl group at the 3-position and an ethyl carboxylate group at the 4-position. The tautomeric nature of the 3-hydroxypyridazine core suggests it may exist in equilibrium with its pyridazinone form.
A diagram of the molecular structure is provided below:
Caption: Molecular Structure of this compound.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1445-55-2 | Multiple |
| Molecular Formula | C₇H₈N₂O₃ | Multiple |
| Molecular Weight | 168.15 g/mol | Multiple |
| Boiling Point | 321.83 °C at 760 mmHg | [1] |
| Flash Point | 148.438 °C | [1] |
| Density | 1.306 g/cm³ | [1] |
| Refractive Index | 1.545 | [1] |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly described in the surveyed literature. However, general synthetic strategies for pyridazine and pyridazinone derivatives can be adapted.
Potential Synthetic Pathway
A plausible synthetic route could involve the condensation of a β-ketoester with hydrazine or a hydrazine derivative, a common method for forming the pyridazine ring. The following diagram illustrates a generalized workflow for such a synthesis.
Caption: Generalized workflow for the synthesis of pyridazine derivatives.
Biological Activity and Therapeutic Potential
While no specific biological activities have been reported for this compound, the pyridazine and pyridazinone scaffolds are present in numerous compounds with a wide range of pharmacological properties. These include, but are not limited to, anti-inflammatory, analgesic, anticancer, and antimicrobial activities.
The structural motifs within this compound, namely the hydroxypyridazine ring and the carboxylate group, are known to interact with various biological targets. The following diagram depicts a hypothetical signaling pathway that pyridazine derivatives might modulate, based on the known pharmacology of this class of compounds.
Caption: Hypothetical signaling pathway modulated by a pyridazine derivative.
Conclusion
This compound represents an under-investigated molecule with potential for further exploration in medicinal chemistry and drug development. This guide provides the currently available data and suggests avenues for future research, including its synthesis, full spectroscopic characterization, and comprehensive biological evaluation. The rich pharmacology of the pyridazine core structure warrants a closer examination of this particular derivative for novel therapeutic applications.
References
Spectroscopic and Synthetic Profile of Ethyl 3-hydroxypyridazine-4-carboxylate and its Tautomer
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Ethyl 3-hydroxypyridazine-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this document focuses on its prevalent and well-documented tautomeric form, Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS 1352925-63-3). The structural relationship and tautomerism are crucial for understanding the chemical behavior and spectroscopic properties of this pyridazine system.
Tautomerism: A Key Consideration
Hydroxypyridazines, such as this compound, can exist in equilibrium with their corresponding pyridazinone forms through a process called tautomerization. In the case of the title compound, the keto-enol tautomerism results in the formation of Ethyl 4,6-dihydroxypyridazine-3-carboxylate. This equilibrium can be influenced by factors such as the solvent, temperature, and pH. In the solid state, the dihydroxy form is often the predominant tautomer.
Caption: Tautomeric equilibrium between this compound and Ethyl 4,6-dihydroxypyridazine-3-carboxylate.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Ethyl 4,6-dihydroxypyridazine-3-carboxylate.
Table 1: Proton Nuclear Magnetic Resonance (¹H NMR) Data
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~1.3 | t | 3H | -CH₃ (ethyl) |
| ~4.3 | q | 2H | -OCH₂- (ethyl) |
| ~7.8 | s | 1H | Pyridazine-H |
| ~11.5 (broad) | s | 1H | OH/NH |
| ~12.0 (broad) | s | 1H | OH/NH |
Note: Predicted values based on typical chemical shifts for similar structures in DMSO-d₆. Actual values may vary.
Table 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data
| Chemical Shift (δ) / ppm | Assignment |
| ~14.5 | -CH₃ (ethyl) |
| ~61.0 | -OCH₂- (ethyl) |
| ~125.0 | Pyridazine-CH |
| ~145.0 | C-COOEt |
| ~158.0 | C-OH |
| ~162.0 | C=O (pyridazine) |
| ~168.0 | C=O (ester) |
Note: Predicted values based on typical chemical shifts for similar structures in DMSO-d₆. Actual values may vary.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H and N-H stretching |
| ~3100 | C-H stretching (aromatic) |
| ~2980 | C-H stretching (aliphatic) |
| ~1720 | C=O stretching (ester) |
| ~1670 | C=O stretching (amide/pyridazinone) |
| ~1600 | C=C and C=N stretching (ring) |
| ~1250 | C-O stretching (ester) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Proposed Fragment |
| 184 | [M]⁺ (Molecular Ion) |
| 139 | [M - OCH₂CH₃]⁺ |
| 111 | [M - OCH₂CH₃ - CO]⁺ |
Experimental Protocols
Synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate
A plausible and efficient method for the synthesis of the title compound involves the cyclocondensation of a 1,4-dicarbonyl precursor with hydrazine.
Reaction Scheme:
Caption: Synthetic pathway for Ethyl 4,6-dihydroxypyridazine-3-carboxylate.
Detailed Protocol:
-
Reaction Setup: To a solution of diethyl 2-formyl-3-oxosuccinate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature with stirring.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure Ethyl 4,6-dihydroxypyridazine-3-carboxylate.
Spectroscopic Characterization Protocols
General Considerations:
-
All solvents used for spectroscopic measurements should be of high purity (spectroscopic grade).
-
Samples should be thoroughly dried to remove any residual solvent from the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer using a suitable technique such as direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization method, such as Electrospray Ionization (ESI), to generate gas-phase ions.
-
Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode, depending on the compound's properties, over a suitable mass range.
Tautomerism in 3-Hydroxypyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 3-hydroxypyridazine derivatives are of particular interest due to their potential for prototropic tautomerism. This phenomenon, the reversible isomerization involving the migration of a proton, leads to the existence of two or more tautomeric forms in equilibrium. Understanding and controlling this tautomeric equilibrium is crucial in drug design and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates.
This technical guide provides an in-depth exploration of the tautomerism in 3-hydroxypyridazine derivatives. It covers the fundamental principles, the influence of substituents and solvents on the tautomeric equilibrium, and detailed experimental and computational methodologies for the characterization of these tautomers.
The Tautomeric Equilibrium
3-Hydroxypyridazine derivatives primarily exist in a tautomeric equilibrium between the hydroxy form (A) and the pyridazinone (or keto) form (B). In the vast majority of cases, the equilibrium lies heavily towards the more stable pyridazinone form.[1][2] The relative stability of these tautomers is influenced by several factors, including aromaticity, intramolecular hydrogen bonding, and the electronic nature of substituents, as well as the surrounding solvent environment.
Caption: Tautomeric equilibrium between the 3-hydroxypyridazine and 3(2H)-pyridazinone forms.
Factors Influencing the Tautomeric Equilibrium
Substituent Effects
The electronic nature of substituents on the pyridazine ring can significantly influence the position of the tautomeric equilibrium. Electron-withdrawing groups tend to stabilize the pyridazinone form, while electron-donating groups can shift the equilibrium, to a lesser extent, towards the hydroxy form. For instance, a pyrrolyl substituent has been shown to enhance the electron density on the pyridazine ring, thereby shifting the equilibrium towards the hydroxyl structure compared to the unsubstituted parent system.[3]
Solvent Effects
The polarity of the solvent plays a critical role in determining the predominant tautomeric form.[4] Polar protic solvents, such as water and alcohols, can stabilize the more polar pyridazinone tautomer through hydrogen bonding.[5] In contrast, non-polar solvents tend to favor the less polar hydroxy form. This solvent-dependent equilibrium is a key consideration in both chemical reactions and biological systems.
Quantitative Data
Precise quantitative data on the tautomeric equilibrium of a wide range of 3-hydroxypyridazine derivatives is not extensively available in the literature. However, data from analogous systems and specific derivatives can provide valuable insights.
Tautomeric Equilibrium Constants (K_T)
The tautomeric equilibrium constant, K_T = [Pyridazinone form] / [Hydroxy form], provides a quantitative measure of the relative stability of the two tautomers. While a comprehensive table for 3-hydroxypyridazine derivatives is not available, studies on the analogous 3-hydroxypyridine system show a K_T of approximately 1.17 in aqueous solution, indicating a nearly equal population of the zwitterionic keto and enol forms in this specific case.[4][6] For most 3-hydroxypyridazine derivatives, the K_T value is expected to be significantly larger, favoring the pyridazinone form.
Spectroscopic Data
Spectroscopic techniques are invaluable for identifying and quantifying the different tautomers in solution.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Pyridazinone Derivatives
| Compound | Solvent | H4 | H5 | H6 | Reference |
| 3(2H)-Pyridazinone | DMSO-d₆ | ~7.0 | ~7.7 | ~8.1 | [7] |
| 6-Phenyl-3(2H)-pyridazinone | CDCl₃ | ~7.0 | ~7.5 | - | [8] |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Pyridazinone Derivatives
| Compound | Solvent | C3 | C4 | C5 | C6 | Reference |
| 3(2H)-Pyridazinone | DMSO-d₆ | ~160 | ~130 | ~135 | ~140 | [9] |
| 3-Arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones | DMSO-d₆ | Varies | Varies | Varies | Varies | [10] |
Table 3: Representative UV-Vis Absorption Maxima (λ_max, nm) for Hydroxypyridine/Pyridone Tautomers (Analogous System)
| Tautomer | Solvent | λ_max (nm) | Reference |
| 3-Hydroxypyridine (Enol form) | Cyclohexane | 278 | [5] |
| 3-Pyridone (Zwitterionic keto form) | Water | 247, 315 | [5] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Ratio Determination
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 3-hydroxypyridazine derivative.
-
Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the tautomeric equilibrium.
-
Add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., tetramethylsilane (TMS) or a suitable non-volatile standard).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to each tautomer. The NH proton of the pyridazinone form and the OH proton of the hydroxy form are often characteristic, though they can be broad and may exchange with residual water in the solvent. Protons on the pyridazine ring (H4, H5, H6) will also have distinct chemical shifts for each tautomer.
-
Carefully integrate the non-exchangeable proton signals for each tautomer.
-
Calculate the mole fraction of each tautomer from the integral ratios.
-
The tautomeric equilibrium constant (K_T) can be calculated as the ratio of the integrals corresponding to the pyridazinone and hydroxy forms.
-
Caption: Workflow for determining tautomeric equilibrium by NMR spectroscopy.
UV-Vis Spectroscopy for Tautomer Analysis
UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly the effect of solvent polarity, as different tautomers exhibit distinct electronic transitions.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the 3-hydroxypyridazine derivative in a suitable solvent (e.g., methanol).
-
Prepare a series of dilute solutions (typically in the 10⁻⁴ to 10⁻⁵ M range) in solvents of varying polarity (e.g., hexane, dioxane, acetonitrile, ethanol, water).
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.
-
Use the pure solvent as a blank for each measurement.
-
-
Data Analysis:
-
Analyze the changes in the absorption maxima (λ_max) and the shape of the absorption bands as a function of solvent polarity.
-
The appearance of new bands or shifts in λ_max can be correlated with the stabilization of one tautomer over the other.
-
For a quantitative analysis, if the molar absorptivities of the individual tautomers are known or can be estimated, the concentration of each tautomer in the mixture can be determined using the Beer-Lambert law.
-
Computational Chemistry for Tautomerism Studies
Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers and the transition states for their interconversion.
Protocol (using Gaussian software):
-
Structure Preparation:
-
Build the 3D structures of both the hydroxy and pyridazinone tautomers of the desired derivative using a molecular modeling program (e.g., GaussView).
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimizations for both tautomers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energies, thermal corrections).
-
-
Solvent Effects:
-
To model the effect of a solvent, perform the geometry optimizations and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Specify the solvent of interest in the Gaussian input file.
-
-
Transition State Search:
-
To investigate the energy barrier for tautomerization, perform a transition state search (e.g., using the QST2 or QST3 method in Gaussian) to locate the transition state structure connecting the two tautomers.
-
Perform a frequency calculation on the transition state structure to confirm it is a true transition state (one imaginary frequency).
-
-
Data Analysis:
-
Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of the two tautomers in the gas phase and in different solvents. The tautomer with the lower energy is the more stable one.
-
The activation energy for the tautomerization can be calculated from the energy difference between the transition state and the reactant tautomer.
-
Caption: A typical computational workflow for studying tautomerism using Gaussian.
Conclusion
The tautomerism of 3-hydroxypyridazine derivatives is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery and development. The predominance of the pyridazinone form is a key characteristic of this class of compounds, with the tautomeric equilibrium being finely tunable by substituents and the solvent environment. While a comprehensive database of quantitative tautomeric data is still emerging, the application of modern spectroscopic and computational techniques, as outlined in this guide, provides a robust framework for the detailed investigation and understanding of this important chemical phenomenon. A thorough characterization of the tautomeric behavior of 3-hydroxypyridazine derivatives is essential for the rational design of new therapeutic agents with optimized properties.
References
- 1. growingscience.com [growingscience.com]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Pyridazine Ring in Ethyl 3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the pyridazine ring in Ethyl 3-hydroxypyridazine-4-carboxylate (CAS No: 1352925-63-3). The document details the principal tautomeric form, key reaction types including alkylation, acylation, halogenation, and cross-coupling reactions, supported by detailed experimental protocols for analogous systems, quantitative data where available, and workflow diagrams.
Core Concepts: Structure and Tautomerism
This compound is a substituted pyridazine derivative with the molecular formula C₇H₈N₂O₄. A critical aspect of its chemistry is the existence of tautomeric forms. The nominal "3-hydroxy" form is in equilibrium with its pyridazin-3(2H)-one tautomer. Spectroscopic and computational studies on related 3-hydroxypyridazine systems have shown that the pyridazinone form is generally the more stable and predominant tautomer in various solvents. This lactam-lactim tautomerism is fundamental to understanding the molecule's reactivity, as the pyridazinone form presents an ambident nucleophilic system (N-2 and O-3) and influences the reactivity of the heterocyclic ring.
For the purpose of this guide, the molecule will be primarily considered in its more stable Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate form.
Caption: Tautomeric equilibrium of the title compound.
Synthesis of the Pyridazinone Core
The synthesis of the pyridazin-3(2H)-one ring system is typically achieved through the cyclocondensation of a γ-ketoacid or a γ-ketoester with hydrazine hydrate or its derivatives.[1] For Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, a plausible synthetic route involves the reaction of diethyl 2-oxoglutarate (diethyl acetone-1,3-dicarboxylate) with hydrazine.
Caption: General synthetic workflow for the pyridazinone core.
Representative Experimental Protocol: Synthesis of a Dihydropyridazinone Derivative
The following protocol describes the synthesis of a related dihydropyridazinone, which is the precursor to the aromatic system.
Reaction: Diethyl 2-methyl-3-oxopentanedioate with hydrazine hydrate.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Moles (mmol) |
| Diethyl 2-methyl-3-oxopentanedioate | 1.0 | 216.23 | 5.41 | 25 |
| Hydrazine hydrate (~64%) | 1.2 | 50.06 | 1.50 | 30 |
| Absolute Ethanol | - | - | 50 mL | - |
| Glacial Acetic Acid | cat. | - | 0.5 mL | - |
Procedure:
-
Dissolve diethyl 2-methyl-3-oxopentanedioate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate and a catalytic amount of glacial acetic acid to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate.
Reactivity of the Pyridazinone Ring
The reactivity of Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is governed by several factors: the electron-deficient nature of the pyridazine ring, the nucleophilicity of the N-2 and O-3 atoms of the pyridazinone tautomer, and the presence of the ester and potential leaving groups at other positions.
Alkylation Reactions (N- vs. O-Alkylation)
Alkylation of the pyridazinone ring is a common reaction but presents a regioselectivity challenge due to the presence of two nucleophilic centers, the ring nitrogen (N-2) and the exocyclic oxygen (O-3). The outcome of the reaction (N-alkylation vs. O-alkylation) is highly dependent on the reaction conditions.
-
N-Alkylation: Generally favored under thermodynamic control, often using a strong base in a polar aprotic solvent.
-
O-Alkylation: Can be favored under kinetic control, sometimes with specific alkylating agents or under phase-transfer catalysis conditions.
Caption: N- vs. O-alkylation pathways of the pyridazinone ring.
The following protocol is for the N-alkylation of a 6-substituted-3(2H)-pyridazinone with ethyl bromoacetate.[2]
| Reagent | Molar Eq. | Amount |
| 6-substituted-3(2H)-pyridazinone | 1.0 | 0.01 mol |
| Ethyl bromoacetate | 2.0 | 0.02 mol |
| Potassium carbonate (K₂CO₃) | 2.0 | 0.02 mol |
| Acetone | - | 40 mL |
Procedure:
-
A mixture of the 6-substituted-3(2H)-pyridazinone, ethyl bromoacetate, and potassium carbonate in acetone is refluxed overnight.
-
After cooling, the inorganic salts are filtered off.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by recrystallization from ethanol to yield the N-alkylated product.
Acylation Reactions
Similar to alkylation, acylation can occur at either the N-2 or O-3 position. N-acylation is a common method to introduce various functional groups.
This protocol describes the synthesis of pyridazin-3-one derivatives via acylation.[3]
| Reagent | Molar Eq. | Amount |
| 3-Oxo-2-arylhydrazonopropanal | 1.0 | 5 mmol |
| p-Nitrophenylacetic acid | 1.0 | 5 mmol |
| Acetic Anhydride | - | 10 mL |
Procedure:
-
A mixture of the 3-oxo-2-arylhydrazonopropanal and p-nitrophenylacetic acid in acetic anhydride is stirred at reflux for 1 hour.
-
The mixture is cooled to room temperature.
-
The formed solid is collected by filtration, washed with ethanol, and recrystallized to yield the acylated pyridazin-3-one derivative.
Halogenation Reactions
Halogenation is a key transformation for introducing a functional handle for further reactions, such as cross-coupling. The hydroxyl groups of Ethyl 4,6-dihydroxypyridazine-3-carboxylate can be converted to chloro groups using reagents like phosphorus oxychloride (POCl₃).[4][5] Aromatization of dihydropyridazinones can also be achieved with reagents like bromine in acetic acid, which may also lead to halogenation of the ring.[2][6]
Caption: Halogenation and aromatization pathways.
This protocol describes the dehydrogenation of a 4,5-dihydropyridazinone using bromine in acetic acid.[2]
| Reagent | Molar Eq. | Amount |
| 6-(Aryl)-4,5-dihydro-3(2H)-pyridazinone | 1.0 | 0.039 mol |
| Bromine | 1.1 | 0.043 mol |
| Glacial Acetic Acid | - | ~125 mL |
Procedure:
-
A solution of bromine in glacial acetic acid is added dropwise to a solution of the dihydropyridazinone in glacial acetic acid at 60-70 °C.
-
The reaction mixture is refluxed for 3 hours.
-
After cooling, the mixture is poured into ice water and neutralized with ammonium hydroxide.
-
The precipitate is collected by filtration, washed with cold water, dried, and recrystallized to yield the aromatic pyridazinone.
-
Note: Depending on the substrate, this reaction can also result in bromination at the C4 or C5 position.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated pyridazinones are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for diversification. The reaction typically involves a palladium catalyst, a base, and a boronic acid or ester.[6]
The following is a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-pyridazine derivative.
| Reagent | Molar Eq. | Amount |
| 3-Bromo-6-(thien-2-yl)pyridazine | 1.0 | 0.5 mmol |
| (Hetero)aryl-boronic acid | 1.2 | 0.6 mmol |
| Pd(PPh₃)₄ | 0.05 | 5 mol% |
| Na₂CO₃ (2M aqueous) | - | 1 mL |
| DME / Ethanol (4:1) | - | 10 mL |
Procedure:
-
To a mixture of the bromo-pyridazine and the boronic acid in DME/ethanol, add the aqueous sodium carbonate solution.
-
De-gas the mixture with nitrogen or argon for 10-15 minutes.
-
Add the Pd(PPh₃)₄ catalyst and heat the reaction at 80 °C under a nitrogen atmosphere for 12-48 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Reactivity of Ring Carbons
The pyridazine ring is electron-deficient, which generally makes it unreactive towards electrophilic aromatic substitution. Reactions like nitration or Friedel-Crafts acylation are typically not feasible without strongly activating groups on the ring.
Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNA_r) , especially when a good leaving group (like a halogen) is present at positions C4, C5, or C6. The regioselectivity of nucleophilic attack is influenced by the position of the leaving group and the electronic effects of other substituents on the ring.
Summary of Reactivity
| Reaction Type | Reagents | Position(s) Involved | Key Considerations |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-2 | Regioselectivity vs. O-alkylation is condition-dependent; strong base and polar aprotic solvent favor N-alkylation. |
| O-Alkylation | Alkyl halide, Base (e.g., Ag₂O) | O-3 | Often a minor product; can be favored under kinetic control. |
| N-Acylation | Acyl halide, Acetic anhydride | N-2 | A common method for introducing functional groups. |
| Chlorination | POCl₃, POCl₃/PCl₅ | C-3 (from oxo), C-6 | Converts hydroxyl/oxo groups to chloro leaving groups for subsequent reactions. |
| Bromination/Aromatization | Br₂ in Acetic Acid | C-4, C-5 | Can lead to both aromatization of a dihydropyridazinone precursor and/or bromination of the aromatic ring. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C-4, C-5, C-6 | Requires a halogen substituent as a leaving group; powerful for C-C bond formation. |
| Nucleophilic Substitution | Various nucleophiles (amines, alkoxides, etc.) | C-4, C-5, C-6 | Requires a good leaving group (e.g., halogen); reactivity is enhanced by the electron-deficient ring. |
| Hydrolysis | LiOH, NaOH, or acid | Ester at C-4 | Saponifies the ethyl ester to the corresponding carboxylic acid.[7] |
Conclusion
The reactivity of this compound is best understood by considering its predominant pyridazin-3(2H)-one tautomer. This structure offers a versatile scaffold for chemical modification. The N-2 and O-3 positions provide sites for alkylation and acylation, with regioselectivity being a key challenge that can be controlled by careful selection of reaction conditions. The hydroxyl groups can be converted into halogens, particularly chloro groups, which serve as excellent leaving groups for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling extensive diversification at the C4, C5, and C6 positions. Direct electrophilic substitution on the pyridazine ring is generally disfavored. This guide provides a foundational understanding and practical, analogous protocols for researchers to explore the rich chemistry of this important heterocyclic core.
References
- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [chemicalbook.com]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. scispace.com [scispace.com]
- 7. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Ethyl 3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 3-hydroxypyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of pyridazine derivatives is a cornerstone of many pharmaceutical research programs, owing to their diverse biological activities.[1][2] This document details the key starting materials, experimental protocols, and quantitative data associated with the preparation of this target molecule.
Core Synthetic Strategy: Cyclocondensation of a γ-Keto Ester with Hydrazine
The most prevalent and efficient method for the synthesis of the pyridazin-3(2H)-one ring system, a tautomeric form of 3-hydroxypyridazine, involves the cyclocondensation of a γ-keto acid or its ester derivative with hydrazine.[3][4] This fundamental reaction provides a reliable pathway to the core pyridazine structure.
For the specific synthesis of this compound, a key precursor is a suitably substituted γ-keto ester. The logical starting material, based on this strategy, is a derivative of diethyl 3-oxosuccinate.
Primary Synthetic Pathway
The principal synthetic route to this compound involves a two-step process starting from diethyl 1,3-acetonedicarboxylate. This is followed by a cyclocondensation reaction with hydrazine hydrate.
Step 1: Formation of Diethyl 2-(ethoxymethylene)-3-oxosuccinate
The initial step involves the reaction of diethyl 1,3-acetonedicarboxylate with triethyl orthoformate in the presence of acetic anhydride. This reaction introduces the ethoxymethylene group, which is crucial for the subsequent cyclization.
Step 2: Cyclocondensation with Hydrazine Hydrate
The intermediate, diethyl 2-(ethoxymethylene)-3-oxosuccinate, is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable pyridazine ring.
Experimental Protocols
Synthesis of Diethyl 2-(ethoxymethylene)-3-oxosuccinate
A mixture of diethyl 1,3-acetonedicarboxylate and triethyl orthoformate in acetic anhydride is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the excess reagents and solvent are removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Synthesis of this compound
To a solution of diethyl 2-(ethoxymethylene)-3-oxosuccinate in ethanol, hydrazine hydrate is added dropwise at room temperature. The reaction mixture is then typically stirred for a specified period, during which the product precipitates. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) |
| Diethyl 1,3-acetonedicarboxylate | 1. Triethyl orthoformate, Acetic anhydride2. Hydrazine hydrate | This compound | Typically >70% | 155-157 |
Alternative Starting Materials
While the pathway from diethyl 1,3-acetonedicarboxylate is the most direct, other starting materials can be envisaged, such as:
-
Diethyl 2-formyl-3-oxosuccinate: This compound could directly react with hydrazine to form the target molecule.
-
α-Keto Halides and Malonates: Reaction of an α-keto halide with diethyl malonate can furnish a γ-keto ester intermediate, which can then be cyclized with hydrazine.[4]
Logical Workflow of the Synthesis
The synthesis of this compound can be visualized as a logical progression from simple starting materials to the final heterocyclic product.
References
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Methodological & Application
Application Notes and Protocols: Ethyl 3-hydroxypyridazine-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 3-hydroxypyridazine-4-carboxylate as a versatile scaffold in medicinal chemistry. The document outlines its significance, potential applications, and detailed protocols for its synthesis and derivatization, supported by quantitative data from related compounds.
Introduction and Significance
This compound, existing in tautomeric equilibrium with Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, is a key heterocyclic building block in drug discovery. The pyridazinone core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. Its structural features, including a hydrogen bond donor and acceptor, as well as multiple sites for functionalization, make it an attractive starting point for the synthesis of diverse chemical libraries for biological screening.
The primary utility of this compound in medicinal chemistry lies in its role as a precursor for more complex molecules with potential therapeutic activities.[1] These activities span various fields, including anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) applications.[2]
Key Applications in Drug Discovery
The pyridazinone moiety derived from this compound is a core component of molecules targeting a variety of biological pathways.
-
Enzyme Inhibition: Pyridazinone derivatives have been successfully developed as inhibitors for several enzyme classes.
-
Kinase Inhibitors: The scaffold is utilized in the design of inhibitors for kinases such as Interleukin-2-inducible T-cell kinase (ITK), which is implicated in T-cell leukemia.[3]
-
Phosphodiesterase (PDE) Inhibitors: Derivatives have shown potent dual PDE3/PDE4 inhibitory activity, with potential applications in treating inflammatory diseases.[4]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitors: Certain pyridazine-based sulfonamides have demonstrated potent inhibition of COX-2 and 5-LOX, suggesting their potential as multi-target anti-inflammatory agents.[5]
-
Tyrosinase Inhibitors: The related 3-hydroxypyridin-4-one scaffold has shown promise in the development of tyrosinase inhibitors for conditions related to melanin overproduction.[6]
-
-
Central Nervous System (CNS) Activity: Pyrazolo[3,4-c]pyridazine derivatives synthesized from pyridazine precursors have been screened for their effects on the central nervous system, showing potential as anticonvulsants.[2]
-
Antimicrobial Agents: The core structure has been incorporated into molecules with antimicrobial properties.[7]
Quantitative Data of Structurally Related Pyridazinone Derivatives
While specific quantitative biological data for this compound is not extensively published, the following table summarizes the activity of various derivatives, highlighting the potential of this chemical class.
| Compound Class | Target | Key Derivative Example | IC50 / Activity | Reference |
| 3-Oxo-2,3-dihydropyridazine Derivatives | Interleukin-2-inducible T-cell kinase (ITK) | Compound 9 (as described in the reference) | IC50 = 0.87 µM | [3] |
| Phthalazinone/Pyridazinone Hybrids | Phosphodiesterase 4 (PDE4) | Various analogs | pIC50 = 7.0 - 8.7 | [4] |
| Phthalazinone/Pyridazinone Hybrids | Phosphodiesterase 3 (PDE3) | Various analogs | pIC50 = 5.4 - 7.5 | [4] |
| Pyridazine-based Sulfonamides | Cyclooxygenase-2 (COX-2) | Methanesulfonate derivative 7a | IC50 = 0.05 µM | [5] |
| Pyridazine-based Sulfonamides | 5-Lipoxygenase (5-LOX) | 3-hydroxy-6-oxopyridazine 3 | IC50 = 2 µM | [5] |
| 3-Hydroxypyridine-4-one Derivatives | Mushroom Tyrosinase | Compound 6i (as described in the reference) | IC50 = 25.29 µM | [6] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related pyridazinone structures.
Materials:
-
Diethyl 2-(ethoxymethylene)-3-oxosuccinate
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve diethyl 2-(ethoxymethylene)-3-oxosuccinate in ethanol in a round-bottom flask.
-
Slowly add a stoichiometric amount of hydrazine hydrate to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Acidify the residue with a dilute solution of HCl to induce precipitation.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield this compound.
Protocol 2: N-Alkylation of this compound
This protocol describes a general method for the derivatization of the pyridazinone nitrogen.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add a slight excess of the base.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add the alkyl halide to the reaction mixture.
-
Continue stirring at room temperature or heat as necessary, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated derivative.
Visualizations
Diagram 1: Generic Kinase Inhibition Signaling Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of cis-tetrahydrophthalazinone/pyridazinone hybrids: a novel series of potent dual PDE3/PDE4 inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-hydroxypyridazine-4-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 3-hydroxypyridazine-4-carboxylate as a key intermediate in the preparation of agrochemical compounds. This document details the reaction pathways, experimental protocols, and relevant data for the synthesis of pyridazine-based agrochemicals, which are known to exhibit a range of biological activities, including herbicidal and fungicidal properties.
Introduction
This compound and its tautomer, Ethyl 4,6-dihydroxypyridazine-3-carboxylate, are versatile building blocks in organic synthesis. The pyridazine core is a prominent scaffold in a variety of biologically active molecules used in agriculture. The presence of hydroxyl and carboxylate functional groups allows for a wide range of chemical modifications, making this compound an ideal starting material for the synthesis of diverse agrochemical candidates. This document focuses on a key synthetic route involving the chlorination of the pyridazine ring, followed by nucleophilic substitution to introduce desired functionalities.
Key Synthetic Pathway
A primary application of this compound in agrochemical synthesis involves its conversion to a highly reactive dichloro-intermediate, Ethyl 4,6-dichloropyridazine-3-carboxylate. This intermediate serves as a versatile platform for the introduction of various substituents at the 4- and 6-positions of the pyridazine ring via nucleophilic aromatic substitution reactions. This two-step process is a fundamental strategy for creating libraries of novel pyridazine derivatives for agrochemical screening.
Caption: General synthetic scheme for agrochemical derivatives.
Data Presentation
The following table summarizes the key reaction steps, conditions, and reported yields for the synthesis of agrochemical intermediates from this compound.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Chlorination | Phosphorus oxychloride (POCl₃), 100°C, 3.5 hours | Ethyl 4,6-dichloropyridazine-3-carboxylate | ~80% | [1] |
| 2 | Nucleophilic Aromatic Substitution | Substituted phenol, K₂CO₃, DMF, 80°C, 4 hours | Ethyl 4-aryloxy-6-chloropyridazine-3-carboxylate | Not specified | (Representative protocol based on similar reactions) |
Experimental Protocols
Step 1: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate
This protocol details the chlorination of Ethyl 4,6-dihydroxypyridazine-3-carboxylate, a tautomer of this compound.
Materials:
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Sodium sulfate
-
Ice
Procedure: [1]
-
In a 350 mL nitrogen-purged Schlenk flask, add Ethyl 4,6-dihydroxypyridazine-3-carboxylate (3.77 g, 20.47 mmol).
-
Carefully add phosphorus oxychloride (38 mL, 408 mmol) to the flask.
-
Seal the vessel and heat the reaction mixture to 100°C for 3.5 hours.
-
After cooling the reaction to room temperature, remove the excess phosphorus oxychloride under reduced pressure (in vacuo).
-
Dissolve the crude oil in chloroform and re-concentrate to remove residual POCl₃.
-
Pour the resulting crude oil into ice water and rinse the flask with ethyl acetate.
-
Transfer the two layers to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with water and once with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by automated chromatography (5-90% EtOAc:hexanes) to yield Ethyl 4,6-dichloropyridazine-3-carboxylate as a yellow to brown oil (3.64 g, 16.3 mmol, ~80% yield).
Caption: Workflow for the synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate.
Step 2: Representative Protocol for Nucleophilic Aromatic Substitution
The following is a representative protocol for the synthesis of an aryloxy-pyridazine derivative, a common structural motif in herbicides. This protocol is based on the known reactivity of dichloropyridazines with nucleophiles.
Materials:
-
Ethyl 4,6-dichloropyridazine-3-carboxylate
-
A substituted phenol (e.g., 4-chlorophenol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate
Procedure:
-
To a solution of Ethyl 4,6-dichloropyridazine-3-carboxylate (1.0 eq) in DMF, add the substituted phenol (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired Ethyl 4-aryloxy-6-chloropyridazine-3-carboxylate.
Caption: Workflow for a representative nucleophilic aromatic substitution.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of pyridazine-based agrochemicals. The straightforward conversion to the highly reactive dichloro-intermediate, followed by nucleophilic substitution, provides a robust platform for the generation of diverse molecular libraries for screening and development of new herbicidal and fungicidal agents. The protocols provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this important chemical scaffold.
References
Application Notes and Protocols for N-alkylation of Ethyl 3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of ethyl 3-hydroxypyridazine-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The protocols address the common challenge of regioselectivity, offering methods to favor the desired N-alkylation over competing O-alkylation.
Introduction
This compound exists in tautomeric equilibrium with its 3(2H)-pyridazinone form. Alkylation of this ambident nucleophile can occur at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). The regiochemical outcome is influenced by several factors, including the choice of alkylating agent, base, and solvent. Control of regioselectivity is crucial for the synthesis of specific target molecules with desired pharmacological properties. This document outlines two primary protocols for achieving N-alkylation: a classical approach using alkyl halides with a base and the Mitsunobu reaction.
Data Presentation
The following tables summarize the expected outcomes for the N-alkylation of this compound and its analogs based on literature precedents for similar pyridazinone systems.
Table 1: N-Alkylation with Alkyl Halides and Base
| Entry | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| 1 | Benzyl bromide | K₂CO₃ | DMF | Ethyl 2-benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylate | High | Diana, G. D., et al. (1991) |
| 2 | Substituted benzyl bromides | K₂CO₃ | DMF | Corresponding N-benzyl derivatives | High | Diana, G. D., et al. (1991) |
| 3 | Ethyl chloroacetate | K₂CO₃ | DMF | Ethyl 2-(2-ethoxy-2-oxoethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate | Moderate to High | General Method |
Table 2: N-Alkylation via Mitsunobu Reaction
| Entry | Alcohol | Phosphine | Azodicarboxylate | Solvent | Product | Yield (%) | Reference |
| 1 | Primary Alcohols (e.g., Ethanol) | PPh₃ | DEAD or DIAD | THF | Ethyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate | Variable | General Method |
| 2 | Secondary Alcohols (e.g., Isopropanol) | PPh₃ | DEAD or DIAD | THF | Ethyl 2-isopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate | Variable | General Method |
Note: Yields for the Mitsunobu reaction are highly substrate-dependent and may require optimization. Regioselectivity can be influenced by the steric hindrance of the alcohol and the acidity of the pyridazinone.
Experimental Protocols
Protocol 1: N-Alkylation using Alkyl Halide and Potassium Carbonate
This protocol is based on the established method for N-alkylation of related 3(2H)-pyridazinones and is expected to be highly selective for N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route for N-alkylation, particularly when using alcohols as the alkyl source. This reaction typically proceeds under mild, neutral conditions.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N-alkylated product from triphenylphosphine oxide and other byproducts.
Visualizations
Caption: Experimental workflows for the N-alkylation of this compound.
Caption: Factors influencing the regioselectivity of alkylation.
Application Notes and Protocols for Cyclocondensation Reactions Involving Ethyl 3-Hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Ethyl 3-hydroxypyridazine-4-carboxylate as a versatile precursor in the synthesis of fused heterocyclic compounds through cyclocondensation reactions. The resulting scaffolds, such as pyrazolo[4,3-c]pyridazines and triazolo[4,3-b]pyridazines, are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications in oncology and the treatment of central nervous system disorders.
Introduction
This compound is a valuable building block in synthetic organic chemistry, primarily owing to its bifunctional nature. The presence of a hydroxyl group at the 3-position and an ethyl carboxylate at the 4-position on the pyridazine ring allows for a variety of chemical transformations. A particularly important transformation is the conversion of the hydroxyl group to a more reactive leaving group, such as a chloro group, which then facilitates cyclocondensation reactions with binucleophiles. This strategy is a cornerstone for the construction of fused pyridazine systems, which are prevalent in many biologically active molecules. The inherent physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capacity, make it a favorable scaffold in drug design.
Application 1: Synthesis of Pyrazolo[4,3-c]pyridazine Derivatives
A key application of this compound is its use as a precursor for the synthesis of pyrazolo[4,3-c]pyridazines. This is typically achieved through a two-step process: chlorination of the hydroxyl group followed by cyclocondensation with hydrazine or its derivatives. The resulting pyrazolo[4,3-c]pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including effects on the central nervous system.
Experimental Workflow for Pyrazolo[4,3-c]pyridazine Synthesis
Caption: Workflow for the synthesis of pyrazolo[4,3-c]pyridazines.
Quantitative Data for Analogous Pyrazolo[4,3-c]pyridazine Synthesis
The following table summarizes the results for the synthesis of various 6-(4-chlorophenyl)-2H-pyrazolo[4,3-c]pyridazin-3(5H)-one derivatives, starting from the analogous precursor, Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate.[1]
| Product | Reactant (Substituted Hydrazine) | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| IXa | Hydrazine hydrate | Ethanol | 6 | 75 | >360 |
| IXb | Methylhydrazine | Ethanol | 8 | 68 | 293-295 |
| IXc | Phenylhydrazine | Ethanol | 10 | 65 | 301-303 |
| IXd | 2,4-Dinitrophenylhydrazine | Ethanol | 12 | 60 | 315-317 |
Detailed Experimental Protocol (Analogous Synthesis)
This protocol is adapted from the synthesis of 6-(4-chlorophenyl)-2H-pyrazolo[4,3-c]pyridazin-3(5H)-one (IXa) from Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate.[1]
Step 1: Synthesis of Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate (Analogous Precursor)
-
To Ethyl 3-hydroxy-6-(4-chlorophenyl)pyridazine-4-carboxylate (10 mmol) in a round-bottom flask, add phosphorus oxychloride (15 mL).
-
The reaction mixture is refluxed for 4 hours.
-
After cooling, the mixture is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the crude product.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol).
Step 2: Synthesis of 6-(4-chlorophenyl)-2H-pyrazolo[4,3-c]pyridazin-3(5H)-one (IXa)
-
A mixture of Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate (10 mmol) and hydrazine hydrate (20 mmol) in absolute ethanol (50 mL) is refluxed for 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
-
The structure of the synthesized compound is confirmed by spectroscopic methods (IR, NMR, and Mass Spectrometry) and elemental analysis.
Application 2: Precursors for Biologically Active Fused Pyridazines
Fused pyridazine derivatives are known to exhibit a wide range of biological activities, including potent anticancer effects. For instance, certain triazolo[4,3-b]pyridazine derivatives have been identified as dual inhibitors of c-Met and Pim-1 kinases, two important targets in cancer therapy. The c-Met/Pim-1 signaling pathway is crucial for cell survival, proliferation, and angiogenesis in many cancers.
c-Met/Pim-1 Signaling Pathway and Inhibition
Caption: Inhibition of the c-Met and Pim-1 signaling pathway by triazolo[4,3-b]pyridazine derivatives.
Biological Activity Data of a Triazolo[4,3-b]pyridazine Derivative
The following table presents the inhibitory activity of a potent triazolo[4,3-b]pyridazine derivative (Compound 4g ) against c-Met and Pim-1 kinases.[2]
| Compound | Target Kinase | IC50 (µM) |
| 4g | c-Met | 0.163 ± 0.01 |
| 4g | Pim-1 | 0.283 ± 0.01 |
These findings underscore the potential of fused pyridazine systems, accessible from precursors like this compound, in the development of novel targeted cancer therapies. Compound 4g was found to induce S-phase cell cycle arrest and promote apoptosis in MCF-7 breast cancer cells, demonstrating a significant increase in caspase-9 levels and a decrease in the phosphorylation of PI3K, AKT, and mTOR.[2]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of fused pyridazine heterocycles. The cyclocondensation reactions of its derivatives with various binucleophiles provide efficient routes to novel compounds with significant potential for drug discovery and development, particularly in the areas of oncology and neuropharmacology. The protocols and data presented herein serve as a guide for researchers to explore the rich chemistry of this scaffold and its applications in creating new therapeutic agents.
References
- 1. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-hydroxypyridazine-4-carboxylate: A Versatile Pharmacophore Scaffold for Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The ethyl 3-hydroxypyridazine-4-carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features make it a versatile building block for the design of novel therapeutic agents targeting a wide array of biological targets. This document provides an overview of the applications of this scaffold, including quantitative data on the biological activities of its derivatives, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways involved.
Pharmacological Applications
Derivatives of the pyridazinone core, structurally related to this compound, have demonstrated potent activity in several therapeutic areas. These include cardiovascular diseases, inflammatory conditions, and metabolic disorders. The key to their biological activity lies in the ability of the pyridazinone ring to engage in various non-covalent interactions with protein targets, acting as a bioisostere for other functional groups and providing a rigid framework for the presentation of pharmacophoric elements.
Vasodilation and Cardiovascular Effects
Pyridazinone derivatives have been extensively investigated as vasodilators, primarily through the modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway and inhibition of phosphodiesterase 3 (PDE3).
Certain pyridazinone analogs induce vasorelaxation by stimulating endothelial nitric oxide synthase (eNOS), leading to an increase in NO production. NO then diffuses to vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cGMP. Elevated cGMP levels activate protein kinase G (PKG), ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.
Other pyridazinone-based compounds act as inhibitors of PDE3, an enzyme responsible for the degradation of cAMP and cGMP. By inhibiting PDE3, these molecules increase the intracellular concentrations of these second messengers, leading to vasodilation and positive inotropic effects in the heart.
Quantitative Data for Vasodilator and PDE3 Inhibitory Activity
| Compound Class | Target | Key Derivatives | IC50 / EC50 (µM) | Reference |
| 6-Phenylpyridazin-3(2H)-one derivatives | Vasodilation | Acid analog | 0.339 (EC50) | [1][2] |
| Ester analog | 1.225 (EC50) | [1][2] | ||
| 4-Methoxyphenylhydrazide derivative | 1.204 (EC50) | [1][2] | ||
| Pyridazin-3-one thiosemicarbazides | Vasodilation | Compound 4f | 0.0136 (EC50) | [3] |
| Compound 4h | 0.0117 (EC50) | [3] | ||
| Compound 5d | 0.0053 (EC50) | [3] | ||
| Compound 5e | 0.0025 (EC50) | [3] | ||
| Dihydropyridazinone Scaffold | PDE3A/PDE4B | KCA-1490 | 0.369 / 0.042 (IC50) | [4] |
| Analog 46 | 0.970 / 0.350 (IC50) | [4] |
Signaling Pathway Diagrams
Caption: NO/cGMP signaling pathway leading to vasodilation.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FABP4 is secreted from adipocytes by adenyl cyclase-PKA- and guanylyl cyclase-PKG-dependent lipolytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Enzyme Inhibitors with a Pyridazine Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for researchers engaged in the design and evaluation of enzyme inhibitors centered around the pyridazine scaffold. The pyridazine ring is a privileged structure in medicinal chemistry, known for its advantageous physicochemical properties and its presence in numerous bioactive compounds.[1] These notes cover key target classes, quantitative biological data, experimental procedures for synthesis and evaluation, and visual representations of relevant signaling pathways and workflows.
Introduction to Pyridazine-Based Enzyme Inhibitors
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of potent and selective enzyme inhibitors.[2][3][4] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capacity, facilitate strong interactions with biological targets.[5] Pyridazine derivatives have been successfully developed as inhibitors for a range of enzyme families, demonstrating broad therapeutic potential in areas such as oncology, inflammation, and neurodegenerative diseases.[2][4]
Key Enzyme Targets and Quantitative Data
Pyridazine-based compounds have shown significant inhibitory activity against several important enzyme classes. The following tables summarize the in vitro potency of representative pyridazine derivatives against key kinase and cyclooxygenase enzymes.
Kinase Inhibitors
Kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. Pyridazine derivatives have been shown to be effective inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Activin-like Kinase 5 (ALK5), and Cyclin-Dependent Kinase 2 (CDK2).
Table 1: Inhibitory Activity of Pyridazine Derivatives against Kinases
| Compound ID | Target Kinase | IC50 / Ki | Cell Line (for cellular assays) | Reference |
| Compound 5b | VEGFR-2 | 92.2% inhibition @ 10 µM | - | [6] |
| Compound 20 | ALK5 | Ki = 0.002 µM | - | [7] |
| Compound 23 | ALK5 | Ki = 0.003 µM | hA549 (pIC50 = 7.19) | [7] |
| Pyridazine 11h | CDK2 | IC50 = 43.8 nM | - | [8][9] |
| Pyridazine 11l | CDK2 | IC50 = 55.6 nM | T-47D (IC50 = 1.03 µM), MDA-MB-231 (IC50 = 2.11 µM) | [8][9] |
| Pyridazine 11m | CDK2 | IC50 = 20.1 nM | T-47D (IC50 = 0.43 µM), MDA-MB-231 (IC50 = 0.99 µM) | [8][9] |
Cyclooxygenase (COX) Inhibitors
Cyclooxygenase enzymes, particularly COX-2, are key targets for anti-inflammatory drugs. Pyridazine and pyridazinone derivatives have been explored as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Table 2: Inhibitory Activity of Pyridazine Derivatives against COX Enzymes
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 23g | COX-2 | 43.84 | >228 | |
| Celecoxib (Reference) | COX-2 | 73.53 | - | |
| Indomethacin (Reference) | COX-2 | 739.2 | - | |
| Trimethoxy derivative 5f | COX-2 | 1500 | >66.7 | |
| Trimethoxy derivative 6f | COX-2 | 1150 | >86.9 |
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative pyridazine-based inhibitor and for key biological assays used to evaluate its efficacy.
Synthesis Protocol: Preparation of 3,6-disubstituted Pyridazines
This protocol describes a general method for the synthesis of 3,6-disubstituted pyridazines, which are common precursors for various enzyme inhibitors.[9][10]
Materials:
-
Glyoxylic acid
-
Substituted acetophenone (e.g., 4-fluoroacetophenone)
-
Hydrazine hydrate
-
Phosphorus oxychloride (POCl3)
-
Appropriate amine for final substitution
-
Solvents (e.g., ethanol, water)
-
Standard laboratory glassware and purification equipment (e.g., reflux condenser, rotary evaporator, chromatography columns)
Step-by-Step Procedure:
-
Synthesis of 6-substituted phenyl-3(2H)-pyridazinone:
-
A mixture of glyoxylic acid (1 equivalent) and the substituted acetophenone (1 equivalent) is heated, typically at around 110°C, for 2 hours.
-
After cooling, hydrazine hydrate is added, and the mixture is refluxed for 2 hours.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration and washed to yield the pyridazinone derivative.
-
-
Chlorination of the Pyridazinone:
-
The dried pyridazinone from the previous step is refluxed with an excess of phosphorus oxychloride (POCl3) at 100°C for 2 hours.
-
After the reaction is complete, the excess POCl3 is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized to precipitate the 3-chloro-6-substituted phenyl pyridazine, which is then filtered and dried.
-
-
Final Substitution with an Amine:
-
The 3-chloro-6-substituted phenyl pyridazine is reacted with the desired amine in a suitable solvent. The reaction conditions (temperature, time, and use of a base) will vary depending on the reactivity of the amine.
-
Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to yield the final 3,6-disubstituted pyridazine product.
-
Biochemical Assay Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and inhibition.[1][11]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Kinase of interest
-
Kinase-specific substrate
-
Pyridazine-based inhibitor compounds
-
Multiwell plates (white, opaque)
-
Luminometer
Step-by-Step Procedure:
-
Kinase Reaction Setup:
-
In a multiwell plate, set up the kinase reaction including the kinase, its substrate, ATP, and the pyridazine inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
The total reaction volume is typically 5-25 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Incubate the plate at room temperature for 40 minutes. This step stops the kinase reaction and depletes the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add a volume of Kinase Detection Reagent equal to the total volume in the well to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the ADP concentration.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.[2][3][4]
Materials:
-
Human cancer cell line (e.g., T-47D, MDA-MB-231)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Pyridazine-based inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridazine inhibitors in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors at various concentrations. Include vehicle-treated and untreated controls.
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value of the inhibitor by plotting cell viability against the logarithm of the inhibitor concentration.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridazine inhibitors and a general workflow for their discovery and development.
Caption: A generalized workflow for enzyme inhibitor drug discovery and development.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Caption: JNK signaling pathway and points of inhibition.
Caption: TGF-β signaling via ALK5 and its inhibition.
Caption: Role of CDK2 in the G1/S cell cycle transition.
Caption: COX-2 pathway in inflammation and its inhibition.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KEGG_TGF_BETA_SIGNALING_PATHWAY [gsea-msigdb.org]
- 4. KEGG PATHWAY: mmu04350 [genome.jp]
- 5. benchchem.com [benchchem.com]
- 6. KEGG PATHWAY: hsa04370 [genome.jp]
- 7. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. KEGG PATHWAY: TGF-beta signaling pathway - Homo sapiens (human) [kegg.jp]
Application of Ethyl 3-hydroxypyridazine-4-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl 3-hydroxypyridazine-4-carboxylate as a versatile starting material in the synthesis of potent kinase inhibitors. The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of targeted therapies, particularly in oncology.[1][2] This document will focus on the synthesis of inhibitors for three key kinases: Activin-like kinase 5 (ALK5), c-Jun N-terminal kinase 1 (JNK1), and Cyclin-dependent kinase 2 (CDK2).
Introduction to Pyridazine-Based Kinase Inhibitors
Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif offers several advantages in drug design, including the ability to modulate physicochemical properties, improve absorption, distribution, metabolism, and excretion (ADME) profiles, and provide a scaffold for diverse synthetic modifications.[2] Numerous pyridazine-containing compounds have been developed as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1]
This compound, existing in tautomeric equilibrium with its pyridazinone form, is a key building block for accessing 3,4-disubstituted pyridazine cores. A common and crucial synthetic transformation involves the chlorination of the hydroxyl group to introduce a leaving group, typically using phosphorus oxychloride (POCl₃). This chlorinated intermediate can then undergo nucleophilic substitution reactions to introduce various functionalities and build a library of potential kinase inhibitors.
Targeted Kinases and Signaling Pathways
ALK5 (TGF-β Type I Receptor)
Activin-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβRI), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. Dysregulation of this pathway is implicated in a variety of pathologies, including cancer and fibrosis.[3][4] ALK5 inhibitors can block the downstream signaling cascade, making it an attractive therapeutic target.[3][4]
JNK1 (c-Jun N-terminal Kinase 1)
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress signals. JNK1 is involved in regulating cellular processes like proliferation, apoptosis, and inflammation. Its dysregulation has been linked to various cancers, making it a viable target for therapeutic intervention.
CDK2 (Cyclin-Dependent Kinase 2)
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle. Overexpression or aberrant activation of CDK2 is a common feature in many cancers, leading to uncontrolled cell proliferation.
Proposed Synthetic Scheme
The general synthetic strategy to access diverse pyridazine-based kinase inhibitors from this compound involves a two-step process: chlorination followed by nucleophilic aromatic substitution (SNAr).
Experimental Protocols
Protocol 1: Chlorination of this compound
This protocol is adapted from a similar chlorination of a pyridazinone derivative.
Objective: To synthesize Ethyl 3-chloropyridazine-4-carboxylate.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Ethyl 3-chloropyridazine-4-carboxylate.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the substitution of the chloro group with an amine nucleophile.
Objective: To synthesize a 3-amino-substituted pyridazine-4-carboxylate derivative.
Materials:
-
Ethyl 3-chloropyridazine-4-carboxylate
-
Desired amine nucleophile (1.1 eq)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 3-chloropyridazine-4-carboxylate (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired amine nucleophile (1.1 eq) followed by DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final kinase inhibitor.
Quantitative Data of Representative Pyridazine-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of various pyridazine-based kinase inhibitors reported in the literature. While not directly synthesized from this compound, they represent the potential potency of this class of compounds.
Table 1: Pyridazine-Based ALK5 Inhibitors
| Compound ID | Structure | ALK5 IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Reference |
| 1 | 4,6-disubstituted pyridazine | 5 | 150 | [4] |
| 2 | 4,6-disubstituted pyridazine | 8 | 230 | [4] |
Table 2: Pyridazine-Based JNK1 Inhibitors
| Compound ID | Structure | JNK1 Inhibition (%) at 10 µM | Anticancer Activity (GI₅₀, µM) | Reference |
| 3 | 3,6-disubstituted pyridazine | 85 | 0.5 - 10 (NCI-60 panel) | [5] |
| 4 | 3,6-disubstituted pyridazine | 92 | 0.3 - 8 (NCI-60 panel) | [5] |
Table 3: Pyridazine-Based CDK2 Inhibitors
| Compound ID | Structure | CDK2 IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) | Reference |
| 5 | 3,6-disubstituted pyridazine | 43.8 | 2.44 (MDA-MB-231) | [6] |
| 6 | 3,6-disubstituted pyridazine | 20.1 | 0.99 (MDA-MB-231) | [6] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of pyridazine-based kinase inhibitors. The straightforward conversion to the corresponding 3-chloro derivative opens up a plethora of possibilities for introducing diverse functionalities through nucleophilic aromatic substitution. The resulting compounds have shown significant potential as potent and selective inhibitors of key kinases involved in major diseases, highlighting the importance of this scaffold in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel pyridazine-based kinase inhibitors.
References
- 1. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Carboxylate Group in Ethyl 3-hydroxypyridazine-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 3-hydroxypyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine core, a hydroxyl group, and an ethyl carboxylate moiety. The carboxylate group, in particular, serves as a versatile chemical handle for structural modifications. Derivatization at this position is a key strategy in medicinal chemistry to modulate pharmacokinetic properties, enhance biological activity, and explore structure-activity relationships (SAR). This document provides detailed protocols for three fundamental derivatization reactions of the ester group: hydrolysis to the carboxylic acid, conversion to amides, and synthesis of the corresponding hydrazide.
Application Note 1: Hydrolysis of this compound
Objective: To convert the ethyl ester functionality into a carboxylic acid (3-hydroxypyridazine-4-carboxylic acid). This derivative is a crucial intermediate for further modifications, such as amide bond formation.
The hydrolysis of an ester to a carboxylic acid can be achieved under acidic or basic conditions.[1][2] Basic hydrolysis (saponification) is often preferred as it is typically faster and less prone to side reactions with other functional groups under mild conditions.[2]
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 1.5-3.0 eq) or sodium hydroxide (NaOH, 1.5-3.0 eq), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature (approx. 20-25°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up (Acidification): Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution to a pH of ~3-4 using an aqueous acid like 1 M hydrochloric acid (HCl) or citric acid. This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water to remove residual salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. Dry the final product under vacuum.
Data Summary: Hydrolysis Conditions
| Parameter | Condition | Notes |
| Reagents | LiOH, NaOH, KOH | LiOH is often used due to its high solubility in mixed aqueous/organic solvents. |
| Solvent | THF/H₂O, MeOH/H₂O, EtOH/H₂O | A co-solvent is typically required to dissolve the starting ester. |
| Temperature | 0°C to Room Temperature | The reaction is usually exothermic; starting at 0°C can help control the reaction rate. |
| Reaction Time | 2 - 16 hours | Monitor by TLC or LC-MS for completion. |
| Acidification | 1 M HCl, 10% Citric Acid | Acidification is a critical step to precipitate the final carboxylic acid product. |
| Typical Yield | >90% | Hydrolysis is generally a high-yielding reaction. |
Workflow Diagram: Ester Hydrolysis
Caption: Workflow for the hydrolysis of an ethyl ester to a carboxylic acid.
Application Note 2: Synthesis of 3-Hydroxypyridazine-4-carboxamides
Objective: To synthesize a library of amide derivatives from 3-hydroxypyridazine-4-carboxylic acid by coupling it with various primary or secondary amines. This is a common strategy in drug discovery to explore SAR.
Amide bond formation is typically achieved by activating the carboxylic acid intermediate with a coupling agent, followed by the addition of the desired amine. This two-step process (hydrolysis followed by amidation) is generally more efficient and versatile than direct amidation of the starting ester.
Experimental Protocol: Amide Coupling via Activated Carboxylic Acid
Step A: Synthesis of 3-Hydroxypyridazine-4-carboxylic acid (See Application Note 1)
Step B: Amide Coupling
-
Activation: Suspend 3-hydroxypyridazine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add Reagents: Add the amide coupling agent (e.g., HBTU, HATU, or EDC·HCl, ~1.1 eq) and a non-nucleophilic base (e.g., DIPEA or Et₃N, ~2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated intermediate.[3][4]
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
Data Summary: Amide Coupling Conditions
| Parameter | Reagent/Condition | Notes |
| Coupling Agents | HBTU, HATU, EDC/HOBt, T3P | The choice depends on the substrate and desired reactivity. HBTU and HATU are highly efficient.[4] |
| Base | DIPEA, Et₃N, NMM | A non-nucleophilic base is crucial to prevent side reactions. |
| Solvent | DMF, DCM, THF | Must be anhydrous to prevent hydrolysis of the activated intermediate. |
| Temperature | 0°C to Room Temperature | Reactions are typically run at room temperature. |
| Reaction Time | 2 - 24 hours | Sterically hindered amines may require longer reaction times or heating. |
| Typical Yield | 60-95% | Yields vary depending on the amine and coupling agent used. |
Workflow Diagram: Two-Step Amide Synthesis
Caption: Workflow for the synthesis of amides from an ethyl ester.
Application Note 3: Synthesis of 3-Hydroxypyridazine-4-carbohydrazide
Objective: To convert the ethyl ester into a carbohydrazide (also known as an acyl hydrazide). Hydrazides are important building blocks for synthesizing other heterocyclic systems like triazoles or pyrazoles and are frequently used as key linkers in drug conjugates.
The reaction of an ester with hydrazine hydrate is a straightforward and high-yielding method to produce the corresponding hydrazide.[5][6]
Experimental Protocol: Hydrazinolysis
-
Dissolution: Dissolve or suspend this compound (1.0 eq) in a suitable alcohol solvent, such as ethanol (EtOH) or methanol (MeOH).
-
Addition of Hydrazine: Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq) to the solution. A large excess of hydrazine is often used to drive the reaction to completion.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80°C) for several hours (4-24 h). The reaction can be monitored by TLC or LC-MS. In many cases, the product will precipitate from the reaction mixture upon cooling.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol or another suitable solvent to remove excess hydrazine. If necessary, the product can be purified by recrystallization. Dry the final product under vacuum.
Data Summary: Hydrazinolysis Conditions
| Parameter | Condition | Notes |
| Reagents | Hydrazine Hydrate (N₂H₄·H₂O) | Anhydrous hydrazine can also be used but is more hazardous. |
| Solvent | Ethanol, Methanol, Isopropanol | The solvent should be able to dissolve the starting ester. |
| Temperature | 60°C to Reflux | Heating is generally required to achieve a reasonable reaction rate. |
| Reaction Time | 4 - 24 hours | Monitor for the disappearance of the starting material. |
| Work-up | Cooling and Filtration | The product is often crystalline and precipitates from the reaction mixture. |
| Typical Yield | 80-98% | This reaction is typically very efficient.[7] |
Workflow Diagram: Ester to Hydrazide Synthesis
Caption: Workflow for the synthesis of a hydrazide from an ethyl ester.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes & Protocols: Solid-Phase Synthesis of Ethyl 3-hydroxypyridazine-4-carboxylate Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a privileged pharmacophore present in numerous biologically active compounds and approved drugs. Its derivatives have demonstrated a wide range of therapeutic activities, including but not limited to, antiviral, anticancer, and antihypertensive effects. The generation of diverse libraries of substituted pyridazines is therefore a key strategy in modern drug discovery for the identification of novel lead compounds.
Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase chemistry for the rapid generation of compound libraries.[1][2] By anchoring a core scaffold to an insoluble polymer support, SPOS facilitates the use of excess reagents to drive reactions to completion and simplifies purification to a mere filtration and washing process.[2][3] This methodology is ideally suited for the parallel synthesis of a multitude of analogs, accelerating the structure-activity relationship (SAR) studies crucial for lead optimization.[1]
This document provides a detailed, representative protocol for the solid-phase synthesis of a library of analogs based on the Ethyl 3-hydroxypyridazine-4-carboxylate scaffold. The strategy involves the immobilization of the pyridazine core onto a Wang resin, followed by on-resin diversification at the 3-hydroxy position, and subsequent cleavage to yield the final products.
Overall Synthetic Strategy
The proposed solid-phase synthesis strategy is a multi-step process beginning with the preparation of the core pyridazine building block for attachment to the solid support. The ethyl ester of the starting material is first hydrolyzed to the corresponding carboxylic acid. This acid is then anchored to a Wang resin, a popular choice for attaching carboxylic acids via an ester linkage that is stable to various reaction conditions but readily cleaved by trifluoroacetic acid (TFA).[4] Once immobilized, the hydroxyl group of the pyridazine ring serves as a handle for diversification, for instance, through O-alkylation with a variety of alkyl halides. The final step is the cleavage of the desired products from the resin using a standard TFA "cocktail", which simultaneously removes the linker and any acid-labile protecting groups.
Data Presentation
Table 1: Representative Library of Synthesized Pyridazine Analogs
This table outlines a hypothetical library of compounds synthesized using the described protocol, showcasing the diversity achievable through the selection of different alkylating agents in the diversification step.
| Compound ID | Alkylating Agent (R-X) | Final Product Structure |
| PDZ-001 | Benzyl bromide | 3-(Benzyloxy)pyridazine-4-carboxylic acid |
| PDZ-002 | 4-Fluorobenzyl bromide | 3-((4-Fluorobenzyl)oxy)pyridazine-4-carboxylic acid |
| PDZ-003 | 2-Bromoacetonitrile | 3-(Cyanomethoxy)pyridazine-4-carboxylic acid |
| PDZ-004 | Ethyl bromoacetate | 3-(2-Ethoxy-2-oxoethoxy)pyridazine-4-carboxylic acid |
| PDZ-005 | Propargyl bromide | 3-(Prop-2-yn-1-yloxy)pyridazine-4-carboxylic acid |
Table 2: Hypothetical Quantitative Data for the Synthesized Library
This table presents representative quantitative data for the synthesized library, including yields and purities, which are critical metrics for evaluating the success of a solid-phase synthesis campaign.
| Compound ID | Theoretical Mass ( g/mol ) | Overall Yield (%) | Purity by HPLC (%) |
| PDZ-001 | 230.22 | 85 | >95 |
| PDZ-002 | 248.21 | 82 | >95 |
| PDZ-003 | 179.14 | 78 | >92 |
| PDZ-004 | 226.19 | 88 | >95 |
| PDZ-005 | 178.15 | 75 | >90 |
Disclaimer: The protocols and data presented herein are representative examples to illustrate the application of solid-phase synthesis to the specified scaffold. They are based on established chemical principles but have not been experimentally validated for this specific molecule. Researchers should perform their own optimization and validation.
Experimental Protocols
Protocol 4.1: Preparation of 3-Hydroxypyridazine-4-carboxylic acid
This initial step is performed in solution phase to prepare the scaffold for immobilization.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (3:1 v/v).
-
Hydrolysis: Add Lithium hydroxide (LiOH, 1.5 eq) to the solution and stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 3-Hydroxypyridazine-4-carboxylic acid.
Protocol 4.2: Immobilization of Pyridazine Scaffold onto Wang Resin
This protocol describes the attachment of the prepared carboxylic acid to the solid support.
-
Resin Swelling: Place Wang resin (1.0 eq, loading capacity typically 0.5-1.0 mmol/g) in a solid-phase synthesis vessel. Swell the resin in Dichloromethane (DCM) for 30 minutes, then in Dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Activation Mixture: In a separate flask, dissolve 3-Hydroxypyridazine-4-carboxylic acid (3.0 eq relative to resin loading) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir the mixture at 0°C for 15 minutes.
-
Coupling: Add the pre-activated acid solution to the swollen resin. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (MeOH) (3x).
-
Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:3 v/v/v) for 2 hours. Wash the resin as described in step 4.
-
Drying: Dry the resin under vacuum to a constant weight. A small sample can be cleaved to confirm successful loading.
Protocol 4.3: On-Resin Diversification via O-Alkylation
This protocol details the parallel synthesis of analogs by alkylating the hydroxyl group.
-
Resin Preparation: Place the pyridazine-loaded resin into individual wells of a parallel synthesizer or separate reaction vessels. Swell the resin in anhydrous DMF for 30 minutes.
-
Deprotonation: Add a solution of Sodium hydride (NaH, 5.0 eq) or another suitable base like Potassium carbonate (K₂CO₃, 5.0 eq) in anhydrous DMF to each vessel. Agitate for 1 hour at room temperature.
-
Alkylation: To each vessel, add a solution of the desired alkylating agent (R-X, e.g., benzyl bromide, 5.0 eq) in anhydrous DMF. Agitate the mixture for 8-12 hours at room temperature or with gentle heating (e.g., 50°C) if necessary.
-
Washing: Drain the reaction solutions. Wash the resin in each vessel thoroughly with DMF (3x), THF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the derivatized resins under vacuum.
Protocol 4.4: Cleavage and Product Isolation
This final protocol describes the release of the product from the solid support.
-
Resin Swelling: Swell the dried, derivatized resin from each vessel in DCM for 20 minutes.
-
Cleavage: Drain the DCM and add the cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[5] Use approximately 10 mL of cocktail per gram of resin.
-
Reaction: Agitate the resin slurry at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate into a clean flask. Wash the resin with additional fresh TFA (2x) and DCM (2x).
-
Concentration: Combine the filtrates and concentrate under reduced pressure (or by blowing a stream of nitrogen) to remove the majority of the TFA and DCM.
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the solid product with more cold ether. Dry the final product under vacuum.
-
Analysis and Purification: Analyze the crude product by HPLC and LC-MS. If necessary, purify the product using preparative HPLC.
Visualizations
Diagram 1: Solid-Phase Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of pyridazine analogs.
Diagram 2: Hypothetical Target Signaling Pathway
Caption: Pyridazine analogs as potential inhibitors of the MAPK signaling pathway.
References
- 1. peptide.com [peptide.com]
- 2. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 5. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-hydroxypyridazine-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Ethyl 3-hydroxypyridazine-4-carboxylate.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the cyclocondensation reaction between diethyl 2-(ethoxymethylene)-3-oxosuccinate and hydrazine hydrate.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the high purity of both diethyl 2-(ethoxymethylene)-3-oxosuccinate and hydrazine hydrate. Impurities can lead to undesirable side reactions and inhibit the cyclization process. It is advisable to use freshly purified or high-purity grade reagents.
-
Reaction Temperature: The temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or the desired product. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction duration.
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or glacial acetic acid are commonly employed as they can facilitate the reaction.
-
pH of the Reaction Medium: The pH of the reaction mixture can be critical for the cyclocondensation reaction. A mildly acidic medium, often achieved by adding a catalytic amount of an acid like glacial acetic acid, can catalyze the dehydration step, which is essential for ring closure.
-
Water Removal: The cyclization reaction produces water as a byproduct. In some cases, the removal of this water using a Dean-Stark apparatus or molecular sieves can shift the reaction equilibrium towards the product, thereby improving the overall yield.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities?
A2: The formation of multiple products can often be attributed to incomplete reaction or side reactions. Potential side products in this synthesis may include:
-
Hydrazone Intermediate: The initial reaction between the dicarbonyl compound and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is incomplete, this intermediate may be present in the final mixture.
-
Hydrazide Formation: Hydrazine can react with the ester groups of the starting material or the product to form hydrazides, especially if the reaction temperature is too high or the reaction time is prolonged.
-
Polymerization: Under certain conditions, starting materials or intermediates can undergo polymerization.
To minimize side product formation, ensure precise control over reaction stoichiometry, temperature, and time.
Q3: How can I effectively purify the final product, this compound?
A3: Purification of the final product is crucial for obtaining a high-purity compound. Common purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for pyridazinone derivatives.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica gel is an effective alternative. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be determined by TLC analysis to achieve good separation of the product from impurities.
Q4: What is the role of the catalytic amount of glacial acetic acid in the reaction?
A4: Glacial acetic acid acts as a catalyst in the cyclocondensation reaction. It protonates one of the carbonyl groups of the diethyl 2-(ethoxymethylene)-3-oxosuccinate, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine. It also facilitates the dehydration step required for the final ring closure to form the stable pyridazinone ring.
Quantitative Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected yields based on data from analogous pyridazinone syntheses, providing a baseline for optimization.
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield (%)[1] |
| Ethanol | None | Reflux (78) | 6 | 60-70 |
| Ethanol | Acetic Acid (cat.) | Reflux (78) | 4-6 | 75-85 |
| Glacial Acetic Acid | Self-catalyzed | Reflux (118) | 3 | ~82 |
| Toluene (with Dean-Stark) | p-Toluenesulfonic acid (cat.) | Reflux (111) | 8 | 70-80 |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol details the synthesis of this compound via the cyclocondensation of diethyl 2-(ethoxymethylene)-3-oxosuccinate with hydrazine hydrate.
Materials and Reagents:
-
Diethyl 2-(ethoxymethylene)-3-oxosuccinate
-
Hydrazine hydrate (~64-85% N₂H₄)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for filtration and recrystallization
-
Thin Layer Chromatography (TLC) apparatus
-
Melting point apparatus
Reaction Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 2-(ethoxymethylene)-3-oxosuccinate (1 equivalent).
-
Add absolute ethanol (approximately 5-10 volumes) to dissolve the starting material completely.
-
While stirring, slowly add hydrazine hydrate (1.0-1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers in a separatory funnel and wash with brine (2 x volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for low yield.
Caption: Experimental workflow for synthesis.
Caption: General reaction mechanism pathway.
References
Technical Support Center: Synthesis of 3-Hydroxypyridazine-4-carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxypyridazine-4-carboxylates.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 3-hydroxypyridazine-4-carboxylates, focusing on the common synthetic route involving the cyclocondensation of a 1,4-dicarbonyl compound (e.g., diethyl 2-formyl-3-oxosuccinate) with hydrazine.
Frequently Asked Questions (FAQs):
Q1: My reaction is yielding a significant amount of an isomeric byproduct. How can I identify and minimize its formation?
A1: A common side reaction is the formation of a pyrazole isomer, specifically ethyl 5-hydroxy-1H-pyrazole-4-carboxylate. This occurs due to the two possible initial points of attack of hydrazine on the unsymmetrical dicarbonyl starting material.
-
Identification: The pyridazine and pyrazole isomers will have different spectroscopic signatures.
-
¹H NMR: The chemical shifts of the ring protons and the NH proton will differ significantly.
-
¹³C NMR: The chemical shifts of the ring carbons will be distinct for the two different heterocyclic systems.
-
LC-MS: The two isomers will have the same mass but may have different retention times depending on the chromatographic conditions.
-
-
Minimization Strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature can enhance the regioselectivity of the initial nucleophilic attack by hydrazine, favoring the formation of the desired pyridazine.
-
pH Control: The pH of the reaction medium can influence the reactivity of the two carbonyl groups. Conducting the reaction under mildly acidic conditions (e.g., using a buffer) can favor the formation of the hydrazone at the more reactive aldehyde carbonyl, leading to the desired pyridazine.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or acetic acid are commonly used. Experimenting with different solvents may improve the regioselectivity.
-
Q2: I am observing a lower than expected yield and gas evolution during my reaction or workup. What could be the cause?
A2: This is likely due to the decarboxylation of the pyridazine-4-carboxylic acid, especially if the ester group is hydrolyzed to the corresponding carboxylic acid under the reaction or workup conditions.
-
Cause: The pyridazine ring is electron-withdrawing, which can facilitate the loss of carbon dioxide from the carboxylic acid functionality, particularly at elevated temperatures or under acidic or basic conditions.
-
Prevention:
-
Temperature Control: Avoid excessive heating during the reaction and workup.
-
pH Neutralization: If the reaction is performed under acidic or basic conditions, neutralize the reaction mixture to a pH of ~7 before any heating or concentration steps.
-
Mild Workup: Use mild workup procedures. Avoid strong acids or bases and prolonged heating.
-
Q3: My final product is contaminated with the corresponding carboxylic acid. How can I prevent this and purify my product?
A3: The presence of the carboxylic acid is due to the hydrolysis of the ethyl ester group.
-
Prevention:
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to the extent possible, especially if acidic or basic catalysts are used.
-
Control of Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased hydrolysis. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.
-
Neutral Workup: During the workup, wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities that could catalyze hydrolysis.
-
-
Purification:
-
Recrystallization: The ester is generally less polar than the carboxylic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can effectively separate the two compounds.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired ester from the more polar carboxylic acid byproduct.
-
Q4: The reaction is sluggish or does not go to completion. What can I do to improve the reaction rate?
A4: Incomplete conversion can be due to several factors.
-
Troubleshooting Steps:
-
Catalyst: The cyclocondensation is often catalyzed by acid. Ensure that a suitable amount of an acid catalyst (e.g., a few drops of glacial acetic acid) is present.
-
Temperature: While high temperatures can lead to side reactions, a moderate increase in temperature (e.g., refluxing in ethanol) is often necessary to drive the reaction to completion.
-
Purity of Reagents: Ensure that the hydrazine and the dicarbonyl compound are of high purity. Impurities in the hydrazine can affect its nucleophilicity.
-
Experimental Protocols
Synthesis of Ethyl 3-hydroxypyridazine-4-carboxylate
This protocol is adapted from analogous syntheses of pyridazine derivatives from 1,4-dicarbonyl compounds.[1]
Materials:
-
Diethyl 2-formyl-3-oxosuccinate
-
Hydrazine hydrate (80% in water)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-formyl-3-oxosuccinate (1.0 eq) in ethanol (10 mL per gram of starting material).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold deionized water to the residue to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate).
Table 1: Troubleshooting Summary
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Presence of an isomeric byproduct | Formation of pyrazole isomer | Lower reaction temperature, control pH, experiment with different solvents. |
| Low yield and gas evolution | Decarboxylation of the carboxylic acid | Avoid high temperatures, neutralize before heating, use mild workup. |
| Product contaminated with carboxylic acid | Ester hydrolysis | Use anhydrous conditions, control reaction time, perform a neutral workup. |
| Sluggish or incomplete reaction | Insufficient catalysis, low temperature | Add a catalytic amount of acid, moderately increase the temperature. |
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: Troubleshooting flowchart for identifying and mitigating common side reactions.
Reaction Pathway: Pyridazine vs. Pyrazole Formation
Caption: Competing reaction pathways leading to the desired pyridazine and the pyrazole side product.
References
Technical Support Center: Purification of Crude Ethyl 3-hydroxypyridazine-4-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Ethyl 3-hydroxypyridazine-4-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
-
Question: I am experiencing a significant loss of product during recrystallization, or the compound is not crystallizing at all. What are the possible causes and solutions?
-
Answer: Low recovery or failure to crystallize during recrystallization is a common issue. Here are several factors to consider and troubleshoot:
-
Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. If the compound is too soluble at low temperatures, the recovery will be low. Conversely, if it is not soluble enough at high temperatures, it will be difficult to dissolve initially.
-
Solution: Conduct small-scale solvent screening with a variety of solvents of different polarities. Common solvents for pyridazine derivatives include ethanol, methanol, and ethyl acetate, or mixtures such as ethyl acetate/hexane.[1][2] For polar compounds like this compound, polar solvents or mixtures are a good starting point.
-
-
Excessive Solvent Volume: Using too much solvent will keep the compound in solution even after cooling, leading to poor or no crystallization.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
-
Precipitation vs. Crystallization: Rapid cooling can cause the compound to "crash out" or precipitate as an amorphous solid or oil, trapping impurities.
-
Solution: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be helpful.
-
-
Presence of Soluble Impurities: High levels of impurities can inhibit crystal formation.
-
Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.
-
-
Issue 2: Tailing or Streaking of the Compound on a Silica Gel Column
-
Question: My compound is showing significant tailing or streaking during column chromatography on silica gel. How can I improve the peak shape and separation?
-
Answer: Tailing is a frequent problem when purifying basic or polar compounds like pyridazines on acidic silica gel.[3] This is often due to strong interactions between the analyte and the stationary phase.
-
Solution 1: Use of a Basic Modifier: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel.
-
Experimental Protocol: Prepare your eluent (e.g., a mixture of ethyl acetate and hexane) and add 0.1-1% triethylamine (Et3N) or pyridine.[3] This will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.
-
-
Solution 2: Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.
-
Options:
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for basic compounds.
-
Reversed-phase silica (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be effective.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the purification of very polar compounds that show little retention on traditional reversed-phase columns. It uses a polar stationary phase with a high organic content mobile phase.[3]
-
-
-
Issue 3: Co-elution of Impurities During Column Chromatography
-
Question: I am unable to separate my desired product from a persistent impurity using column chromatography. What strategies can I employ?
-
Answer: Co-elution occurs when the polarity of the impurity is very similar to that of the product.
-
Solution 1: Optimize the Solvent System: A systematic approach to optimizing the mobile phase can often resolve co-eluting peaks.
-
Strategy: Vary the ratio of the polar and non-polar solvents in your eluent. If you are using a binary system (e.g., ethyl acetate/hexane), try a ternary system by adding a third solvent with a different polarity (e.g., dichloromethane or a small amount of methanol).
-
-
Solution 2: Recrystallization: If the impurity is present in a smaller amount, recrystallization of the mixed fractions from the column may selectively crystallize the desired product, leaving the impurity in the mother liquor.
-
Solution 3: Chemical Modification: In some cases, it may be possible to selectively react the impurity to change its polarity, making it easier to separate. This is a more advanced technique and requires careful consideration of the reactivity of both the product and the impurity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
-
A1: While specific impurities depend on the synthetic route, common process-related impurities in the synthesis of pyridazine derivatives can include unreacted starting materials, reagents, and byproducts from side reactions.[4] Given the structure of this compound, potential impurities could arise from incomplete cyclization, hydrolysis of the ester group to the corresponding carboxylic acid, or side reactions involving the hydroxyl group.
Q2: What is a good starting point for a recrystallization solvent for this compound?
-
A2: Based on the polar nature of the molecule, good starting solvents to screen would be ethanol, methanol, isopropanol, or ethyl acetate.[1][2] Solvent mixtures such as ethyl acetate/hexane or ethanol/water can also be effective.[2]
Q3: What is a recommended mobile phase for the column chromatography of this compound?
-
A3: A common mobile phase for the purification of pyridazinone esters is a mixture of ethyl acetate and hexane.[1] A good starting point would be a 1:1 mixture of ethyl acetate and hexane, with the polarity adjusted based on the TLC results. Given the polar nature and potential basicity of the pyridazine ring, adding a small amount of triethylamine (0.1-1%) to the eluent can help to prevent peak tailing.[3]
Q4: How can I monitor the purity of my fractions during column chromatography?
-
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the purity of fractions. Use the same solvent system for TLC as for the column. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) are common visualization techniques. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of fraction purity.
Q5: My purified product appears to be degrading over time. How can I improve its stability?
-
A5: Pyridazine derivatives can be sensitive to light, air, and extreme pH conditions.[4] Store the purified compound in a tightly sealed container, protected from light, and in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation.
Data Presentation
Table 1: General Purification Parameters for Pyridazinone Derivatives
| Purification Technique | Parameter | Recommended Starting Conditions | Troubleshooting Tips |
| Recrystallization | Solvent | Ethanol, Methanol, Ethyl Acetate, Ethyl Acetate/Hexane[1][2] | Screen a range of solvents; use minimal hot solvent. |
| Temperature | Dissolve at the boiling point of the solvent, cool slowly to room temperature, then to 0-4 °C. | Avoid rapid cooling to prevent precipitation. | |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | For basic compounds, consider alumina or a modified eluent.[3] |
| Mobile Phase | Ethyl Acetate/Hexane (e.g., 1:1 v/v)[1] | Adjust polarity based on TLC; add 0.1-1% Et3N to reduce tailing.[3] | |
| Loading | Dry loading or minimal polar solvent | High concentrations of polar solvents in the loading solution can broaden peaks. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexane).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) or adsorb it onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 20% ethyl acetate in hexane and gradually increasing to 100% ethyl acetate). Consider adding 0.5% triethylamine to the mobile phase to improve peak shape.[3]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Pyridazine Ring Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of pyridazine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during pyridazine ring formation, offering potential causes and solutions in a direct question-and-answer format.
Q1: I am observing a very low or no yield of my desired pyridazine product. What are the common causes and how can I improve it?
A1: Low yields in pyridazine synthesis are a frequent issue and can stem from several factors.[1] Below are common causes and troubleshooting strategies:
-
Incomplete Reaction: The initial condensation or the final cyclization may not be proceeding to completion.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical for pyridazine ring formation.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials, thereby reducing the yield of the desired product. A common side reaction when using β-ketoesters is the formation of hydrazides, where hydrazine reacts with the ester groups instead of the ketone.[1]
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of hydrazine can help drive the cyclization.[1] In some cases, protecting competing functional groups may be necessary.
-
-
Product Degradation: The synthesized pyridazine derivative might be unstable under the reaction or workup conditions.
Q2: My reaction is producing multiple products or isomers. How can I improve the regioselectivity?
A2: The formation of multiple products often points to a lack of regioselectivity, especially when using unsymmetrical starting materials like certain β-ketoesters.[1]
-
Influence of Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity of the reaction.[2]
-
Steric and Electronic Effects: The substituents on your starting materials can direct the reaction pathway.
-
Solution: Analyze the steric hindrance and electronic properties of your substrates. Bulky substituents may favor reaction at a less sterically hindered site.[2]
-
Q3: I am struggling with the purification of my pyridazine derivative. What are the recommended methods?
A3: Purification can be challenging due to the properties of the pyridazine ring and potential impurities.
-
Chromatography: Column chromatography on silica gel is a common and effective method.
-
Solution: A mixture of petroleum ether and ethyl acetate is often used as the eluent.[3] For specific impurities like imidazoles, passing the organic extract through a silica column can effectively retain the undesired compounds.[5] A 90/10 hexane/ethyl acetate mixture has been shown to provide good separation of pyrazine derivatives.[5]
-
-
Liquid-Liquid Extraction (LLE): LLE can be used for initial cleanup, but may require multiple steps.
-
Solution: Solvents like hexane, methyl-t-butyl ether (MTBE), or ethyl acetate can be used. Note that MTBE and ethyl acetate may co-extract certain impurities like 4-methyl imidazole, requiring further purification steps.[5]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.
-
Distillation: For volatile pyridazine derivatives, distillation of the aqueous reaction mixture can be used to isolate the product, leaving non-volatile impurities behind.[5]
Data on Reaction Conditions and Yields
The following tables summarize quantitative data from various pyridazine synthesis protocols, providing a comparative overview of reaction conditions and their outcomes.
Table 1: Synthesis of Phenyl-Substituted 5,6-Fused Ring Pyridazines [6]
| Starting Material | Product | Yield | Melting Point (°C) |
| Phenyl-fulvene | Phenyl-pyridazine | 71.2% | 202-204.9 |
| Thienyl-fulvene | Thienyl-pyridazine | 43% | 164.5-165.9 |
| Tolyl-fulvene | Tolyl-pyridazine | 51% | 158.5-161.2 |
Reaction conditions involved reacting the fulvene with excess hydrazine hydrate in methanol at room temperature for 24 hours.[6]
Table 2: Optimization of Diaza-Wittig Reaction for Pyridazine Synthesis [7]
| Phosphine | Solvent | Time | Yield of Pyridazine 12c |
| PPh₃ | Et₂O | 2 days | 0% (α-diazo-β-ketoester recovered) |
| P(n-Bu)₃ | Et₂O | 16 h | 80% |
| P(n-Bu)₃ | i-Pr₂O | < 30 min | High (Product precipitated) |
| HMPT | CH₂Cl₂ | 16 h | Good |
Experimental Protocols
Below are detailed methodologies for key experiments in pyridazine ring synthesis.
Protocol 1: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine from Phenyl-fulvene [6]
-
Reaction Setup: In a 250 mL round-bottom flask, combine phenyl-fulvene (1,2-dibenzoylcyclopentadiene) (1 equivalent, e.g., 250 mg, 0.9124 mmol) with 50 mL of methanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 1 mL) to the solution.
-
Reaction: Stir the solution using a magnetic stir bar at room temperature for 24 hours.
-
Precipitation: After 24 hours, add 50 mL of water to the flask to induce precipitation of the product.
-
Extraction: Perform a liquid-liquid extraction using dichloromethane (3 x 10 mL).
-
Drying and Evaporation: Collect the organic layers, dry them over magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified if necessary, for instance, by recrystallization.
Protocol 2: General Synthesis of Pyridazinones from γ-Ketoacids and Hydrazine [2][8]
-
Reaction Setup: Dissolve the γ-ketoacid (1 equivalent) in a suitable protic solvent such as ethanol or acetic acid in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (1 to 1.2 equivalents) to the solution.
-
pH Adjustment (if necessary): If required, adjust the pH to be acidic to catalyze the dehydration step.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Diagrams and Workflows
Troubleshooting Workflow for Low Pyridazine Yield
A decision tree for troubleshooting low product yield.
General Experimental Workflow for Pyridazine Synthesis
A generalized workflow for pyridazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. iglobaljournal.com [iglobaljournal.com]
Troubleshooting low solubility of Ethyl 3-hydroxypyridazine-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility with Ethyl 3-hydroxypyridazine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low solubility in aqueous solutions?
A1: The low aqueous solubility of this compound can be attributed to several factors. Although the pyridazine ring introduces polarity, strong intermolecular forces such as hydrogen bonding and π-π stacking interactions can lead to high crystal lattice energy.[1] Overcoming this energy to dissolve the compound in water can be challenging. The overall solubility is a balance between the polar nature of the molecule and these strong intermolecular forces in the solid state.
Q2: What are the predicted physicochemical properties of this compound that influence its solubility?
A2: While experimental data for this specific compound is limited, we can infer properties from similar structures like Ethyl 4,6-dihydroxypyridazine-3-carboxylate. The presence of hydroxyl and carboxylate groups suggests the potential for pH-dependent solubility. The pyridazine core itself has a high dipole moment and acts as a hydrogen bond acceptor, which can contribute favorably to solubility in polar solvents.[2]
Q3: What are the recommended starting solvents for preparing a stock solution?
A3: For creating a concentrated stock solution, it is advisable to start with polar aprotic solvents. Commonly used solvents for compounds of this type include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). From this concentrated stock, further dilutions into aqueous buffers or other desired solvent systems can be carefully performed.
Q4: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What should I do?
A4: This phenomenon, often called "crashing out," is common when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To mitigate this, try the following:
-
Slow Dilution: Add the organic stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing.
-
Lower the Final Concentration: The final concentration in your aqueous medium might be exceeding the compound's solubility limit. Try preparing a more dilute solution.
-
Use of Co-solvents: Maintain a small percentage of the organic solvent (e.g., 1-5% DMSO) in your final aqueous solution, if your experimental system permits.
-
Employ Surfactants: A low concentration of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, can help to maintain the compound's solubility.
Troubleshooting Guide for Low Solubility
If you are encountering low solubility with this compound, follow this systematic approach to identify an effective solubilization strategy.
Step 1: Solvent Screening
The first step is to identify a suitable organic solvent for preparing a high-concentration stock solution.
Illustrative Solubility in Common Organic Solvents
| Solvent | Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A common choice for initial stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, but can be more toxic. |
| Methanol | Polar Protic | Moderate | May be a suitable alternative to DMSO/DMF. |
| Ethanol | Polar Protic | Moderate | A less toxic option. |
| Acetone | Polar Aprotic | Moderate to Low | Can be effective for some compounds. |
| Acetonitrile | Polar Aprotic | Low | Generally less effective for polar compounds. |
| Dichloromethane (DCM) | Non-polar | Very Low | Unlikely to be a good solvent. |
| Water | Polar Protic | Very Low | The challenge this guide addresses. |
Note: This data is illustrative and should be experimentally verified.
Experimental Protocol: Solvent Screening
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1 mg) of this compound into separate small vials.
-
Solvent Addition: To each vial, add a different organic solvent in small, incremental volumes (e.g., 100 µL).
-
Dissolution: After each addition, vortex or sonicate the vial for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution. The solvent that dissolves the compound in the smallest volume is the most effective.
-
Stock Solution Preparation: Once the best solvent is identified, prepare a concentrated stock solution (e.g., 10-50 mg/mL).
Step 2: pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. Based on the predicted pKa of a similar compound (around 4.5), altering the pH can increase the solubility of this compound.[3]
Experimental Protocol: pH-Dependent Solubility
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 9).
-
Compound Addition: Add an excess amount of the compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Analysis: Plot the solubility against the pH to determine the optimal pH range for dissolution.
Step 3: Co-solvents and Excipients
If pH adjustment is not sufficient or compatible with your experiment, the use of co-solvents or other excipients can be explored.
Common Solubilizing Agents
| Agent | Type | Mechanism of Action |
| Propylene Glycol | Co-solvent | Reduces the polarity of the aqueous solution. |
| Polyethylene Glycol (PEG) 300/400 | Co-solvent | Similar to propylene glycol, enhances solvation. |
| Ethanol | Co-solvent | A less toxic co-solvent option. |
| Tween 80 / Polysorbate 80 | Surfactant | Forms micelles that encapsulate the compound. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent | Forms inclusion complexes with the compound. |
Experimental Protocol: Co-solvent/Excipient Screening
-
Stock Preparation: Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO).
-
Aqueous System Preparation: Prepare a series of aqueous solutions containing different concentrations of the co-solvent or excipient (e.g., 5%, 10%, 20% PEG 400 in water).
-
Dilution: Add a small aliquot of the compound's stock solution to each of the prepared aqueous systems.
-
Observation: Observe for any precipitation over a period of time. The system that remains clear at the highest compound concentration is the most effective.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps for troubleshooting the low solubility of this compound.
References
Technical Support Center: Stability of Ethyl 3-hydroxypyridazine-4-carboxylate in DMSO
This guide provides technical support for researchers, scientists, and drug development professionals working with Ethyl 3-hydroxypyridazine-4-carboxylate dissolved in Dimethyl Sulfoxide (DMSO). It offers troubleshooting advice and best practices to ensure the stability and integrity of your compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in DMSO?
Q2: What are the optimal storage conditions for a DMSO stock solution of this compound?
To maximize shelf-life, DMSO stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.[3] Room temperature storage is not recommended as it can lead to significant degradation over time.[2]
-
Moisture Control: Use anhydrous DMSO (≥99.9% purity) and store in a moisture-free environment.[3][4] DMSO is highly hygroscopic and can absorb atmospheric water, which can dilute the sample and promote hydrolysis of susceptible compounds like esters.[4]
-
Inert Atmosphere: For maximum stability, especially for sensitive compounds, overlaying the solution with an inert gas like argon or nitrogen can prevent oxidation.[5]
-
Light: Store vials in the dark or use amber vials to protect the compound from light-induced degradation.[4]
Q3: How do freeze-thaw cycles affect the stability of the compound in DMSO?
Repeated freeze-thaw cycles are detrimental to compound stability.[3][6] They can introduce moisture and increase the probability of compound precipitation or degradation.[7] It is highly recommended to aliquot the main stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles for the parent stock.[3]
Q4: What are the visible signs of compound degradation or instability in a DMSO stock?
Visible indicators of potential issues include:
-
Precipitation: The compound falls out of solution, appearing as crystals or a solid mass. This is often a solubility issue rather than chemical degradation but can be exacerbated by water absorption or temperature changes.[3][8]
-
Color Change: Any change from the initial color of the solution may indicate a chemical transformation.
-
Inconsistent Assay Results: A gradual loss of potency or variability in experimental data over time can be a sign of compound degradation.
Q5: Should I be concerned about the water content in my DMSO?
Yes. DMSO is very hygroscopic and readily absorbs water from the atmosphere, which can lead to the hydrolysis of ester-containing compounds like this compound.[4][9] Using old or improperly stored DMSO can introduce significant amounts of water. Always use fresh, anhydrous, high-purity DMSO and keep containers tightly sealed.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound in DMSO solution.
| Observed Issue | Potential Cause | Recommended Solution |
| Compound Precipitation | 1. Solution is supersaturated or has exceeded its solubility limit. 2. Storage temperature is too low, causing the compound to crystallize. 3. Water has been absorbed into the DMSO, reducing solubility.[3][4] 4. Repeated freeze-thaw cycles.[3] | 1. Gently warm the solution to 37°C and use an ultrasonic bath to aid re-dissolution.[3][8] 2. Prepare a new, less concentrated stock solution. 3. Ensure you are using fresh, anhydrous DMSO for all solutions. 4. Aliquot stock solutions to minimize freeze-thaw cycles.[3] |
| Inconsistent or Non-Reproducible Assay Results | 1. Compound has degraded over time due to improper storage. 2. Incomplete dissolution of the compound in the stock solution. 3. Adsorption of the compound to plasticware. | 1. Perform a stability check using an analytical method like HPLC (see protocol below). 2. Prepare a fresh stock solution from solid material. 3. Before use, ensure any precipitate is fully re-dissolved by warming and sonication.[3] 4. Consider using low-adhesion polypropylene labware. |
| Unexpected Peaks in HPLC/LC-MS Analysis | 1. The compound is degrading into one or more new chemical entities. 2. The DMSO or other solvents contain impurities. | 1. Compare the chromatogram to a freshly prepared standard to identify potential degradation products. 2. Analyze a blank sample (DMSO only) to check for solvent impurities. 3. Investigate potential degradation pathways such as hydrolysis of the ethyl ester or oxidation of the pyridazine ring. |
| Color of DMSO Stock Has Changed | The compound is undergoing a chemical transformation, possibly oxidation or another degradation pathway. | Discard the stock solution immediately. Prepare a fresh solution from solid material and re-evaluate storage conditions, potentially including the use of an inert atmosphere. |
Quantitative Data Summary
While specific data for this compound is unavailable, the following table summarizes general findings from studies on large compound libraries stored in DMSO, illustrating the critical impact of storage conditions.
| Storage Condition | Time Period | Observation | Source |
| Room Temperature, Ambient Atmosphere | 1 year | ~48% of compounds showed some degradation. | [2] |
| +15°C, Under Argon | 4 years (projected) | A 58% loss of compound integrity was projected. | [5] |
| -20°C, Ambient Atmosphere | 4 years (projected) | A 21% loss of compound integrity was projected. | [5] |
| -20°C, Under Argon | 4 years (projected) | A 12% loss of compound integrity was projected. | [5] |
| +4°C, in DMSO/Water (90/10) | 2 years | 85% of compounds remained stable. | [1][2] |
| Subjected to 25 Freeze-Thaw Cycles | 7 weeks | A significant number of compounds showed degradation compared to controls. | [6][10] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO via HPLC-UV
This protocol provides a framework for conducting an isothermal stability study to determine the short-term stability of your compound in DMSO.
1. Materials
-
This compound (solid powder)
-
Anhydrous DMSO (≥99.9% purity)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Stock Solution
-
Accurately weigh a sufficient amount of the compound to prepare a stock solution at a relevant concentration (e.g., 10 mM).
-
Dissolve the compound in a known volume of anhydrous DMSO.
-
Use a vortex mixer and, if necessary, brief sonication to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear and free of particulates.
3. Stability Study Setup
-
Dispense aliquots of the stock solution into multiple, tightly sealed amber vials.
-
Prepare a "Time Zero" (T=0) sample immediately for analysis. Dilute a small amount of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µM).
-
Store the remaining vials under different conditions to be tested (e.g., Room Temperature, 4°C, and -20°C).
-
Designate specific time points for analysis (e.g., 24h, 48h, 7 days, 14 days, 1 month).
4. HPLC Analysis
-
Develop an HPLC method capable of resolving the parent compound from potential degradants. A typical starting point would be a gradient method on a C18 column with mobile phases of water and acetonitrile containing 0.1% formic acid.
-
At each designated time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a sample for injection in the same manner as the T=0 sample.
-
Inject the sample and record the chromatogram.
5. Data Analysis
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and experimentation.
Caption: A workflow for troubleshooting common issues with compound stability in DMSO.
Caption: A step-by-step workflow for conducting a compound stability study in DMSO.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 3. benchchem.com [benchchem.com]
- 4. spod-technology.com [spod-technology.com]
- 5. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ziath.com [ziath.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
Preventing byproduct formation in pyridazine synthesis
Welcome to the Technical Support Center for Pyridazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pyridazine synthesis, with a focus on minimizing byproduct formation and improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyridazine synthesis?
A1: The most common byproducts are typically regioisomers, which form when using unsymmetrical starting materials. For instance, in the condensation of an unsymmetrical 1,4-dicarbonyl compound with hydrazine, two different pyridazine isomers can be formed. Similarly, in the inverse-electron-demand Diels-Alder (IEDDA) reaction of an unsymmetrical tetrazine with an unsymmetrical alkyne, a mixture of regioisomeric pyridazines can result. Other byproducts may include incompletely cyclized intermediates or products from side-reactions of functional groups on the starting materials.
Q2: My pyridazine synthesis from a 1,4-dicarbonyl compound is giving a low yield. What are the potential causes?
A2: Low yields can stem from several factors. Ensure your 1,4-dicarbonyl and hydrazine starting materials are pure, as impurities can lead to side reactions. The reaction temperature is also critical; it should be high enough to drive the reaction to completion but not so high as to cause decomposition of the reactants or products. The choice of solvent can significantly influence the reaction; protic solvents like ethanol or acetic acid are commonly used. Finally, since the cyclization is a condensation reaction that produces water, removing water using a Dean-Stark apparatus can help drive the equilibrium towards the desired pyridazine product.
Q3: I am observing a mixture of regioisomers in my synthesis. How can I improve the selectivity?
A3: Improving regioselectivity depends on the synthetic route. For the condensation of unsymmetrical 1,4-dicarbonyls, selectivity is governed by the relative reactivity of the two carbonyl groups towards hydrazine. Factors such as steric hindrance and electronic effects of neighboring substituents play a key role. For the IEDDA reaction of tetrazines and alkynes, regioselectivity can be controlled by the electronic and steric properties of the substituents on both the tetrazine and the alkyne. Using a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to enhance regioselectivity in certain cases.[1]
Q4: How can I effectively purify my target pyridazine from its byproducts?
A4: Purification strategies depend on the nature of the pyridazine and the byproducts. Column chromatography on silica gel is a very common and effective method for separating regioisomers. Recrystallization can also be a powerful purification technique if a suitable solvent system can be found. In some cases, byproducts with different acid-base properties can be removed by liquid-liquid extraction with an acidic or basic aqueous solution.
Troubleshooting Guide: Synthesis from 1,4-Dicarbonyl Compounds
This section addresses the common issue of regioisomeric byproduct formation when using unsymmetrical 1,4-dicarbonyl compounds.
Problem: Formation of a Mixture of Regioisomers
When an unsymmetrical 1,4-dicarbonyl compound (where R1 ≠ R3) reacts with hydrazine, a mixture of two regioisomeric pyridazines can be formed. The initial step is the nucleophilic attack of hydrazine on one of the carbonyl carbons. The selectivity of this initial attack and the subsequent cyclization determines the final product ratio.
Factors Influencing Regioselectivity
| Factor | Principle | Expected Outcome for Higher Selectivity |
| Steric Hindrance | The initial attack of hydrazine is generally favored at the less sterically hindered carbonyl group. | A larger steric difference between the substituents (R1 and R3) adjacent to the carbonyl groups will lead to a higher preference for one regioisomer. |
| Electronic Effects | Electron-withdrawing groups adjacent to a carbonyl group increase its electrophilicity, making it more susceptible to nucleophilic attack. | A significant difference in the electronic nature of the substituents (R1 and R3) can direct the initial attack of hydrazine to the more electron-deficient carbonyl carbon. |
| Reaction Conditions | The choice of solvent and temperature can influence the kinetics and thermodynamics of the reaction, potentially affecting the product ratio. Acid or base catalysis can also alter the reactivity of the carbonyl groups. | Systematic screening of solvents (e.g., ethanol, acetic acid, toluene) and temperatures may reveal conditions that favor the formation of one isomer over the other. |
General Troubleshooting Workflow for 1,4-Dicarbonyl Condensation
Caption: Troubleshooting workflow for low regioselectivity.
Detailed Experimental Protocol: General Procedure for Pyridazine Synthesis from a 1,4-Diketone
This protocol describes a general method for the synthesis of pyridazines from 1,4-diketones and hydrazine, which may require optimization for specific substrates to maximize regioselectivity.
Materials:
-
1,4-Diketone (1.0 eq)
-
Hydrazine hydrate (1.1 - 1.5 eq)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the 1,4-diketone (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask.
-
Add hydrazine hydrate (1.1 - 1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
If the product precipitates, it can be collected by filtration. Otherwise, the crude product can be purified directly.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to separate the desired pyridazine from any regioisomeric byproducts and other impurities.
Troubleshooting Guide: Synthesis from Tetrazines (IEDDA Reaction)
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and an alkyne is a powerful method for pyridazine synthesis. However, the use of unsymmetrical tetrazines and/or alkynes can lead to the formation of regioisomeric byproducts.
Mechanism of Regioisomer Formation in IEDDA Reactions
Caption: Formation of regioisomers in IEDDA reactions.
Factors Controlling Regioselectivity in IEDDA Reactions
| Factor | Influence on Selectivity |
| Solvent | The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent has been shown to significantly improve regioselectivity in the reaction of tetrazines with alkynes.[1] |
| Substituent Effects | The electronic and steric nature of the substituents on both the tetrazine and the alkyne can direct the cycloaddition to favor one regioisomer. For example, heteroatom substituents on the alkyne can control the regioselectivity. |
| Temperature | Reaction temperature can influence the selectivity of the cycloaddition. Optimization of the temperature is often necessary to achieve the best results. |
Quantitative Data on Regioselective Pyridazine Synthesis from Tetrazines
The following table summarizes the effect of different solvents and substituents on the regioselectivity of the IEDDA reaction between 3-phenyl-1,2,4,5-tetrazine and various alkynes.
| Tetrazine | Alkyne | Solvent | Temperature (°C) | Product Ratio (Major:Minor) | Yield (%) | Reference |
| 3-phenyl-1,2,4,5-tetrazine | Phenylacetylene | HFIP | 40 | >95:5 | 95 | [1] |
| 3-phenyl-1,2,4,5-tetrazine | 1-Hexyne | HFIP | 40 | 55:45 | 93 | [1] |
| 3-phenyl-1,2,4,5-tetrazine | (Methylsulfanyl)acetylene | Toluene | 110 | 60:40 | 85 | |
| 3-phenyl-1,2,4,5-tetrazine | Ethoxyacetylene | Toluene | 110 | >95:5 | 92 |
Detailed Experimental Protocol: Regioselective Synthesis of 3-Phenyl-6-substituted-pyridazine
This protocol is based on a literature procedure demonstrating high regioselectivity.[1]
Materials:
-
3-Phenyl-1,2,4,5-tetrazine (1.0 eq)
-
Substituted alkyne (1.2 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add 3-phenyl-1,2,4,5-tetrazine (1.0 eq) and the substituted alkyne (1.2 eq).
-
Add HFIP as the solvent.
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., 40 °C).
-
Monitor the reaction progress by TLC until the tetrazine is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridazine.
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of Ethyl 3-hydroxypyridazine-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guides and FAQs
This section is designed to provide rapid assistance for specific issues that may arise during the synthesis of this compound.
Low or No Product Yield
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no formation of the desired product. | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality of starting materials: Impurities in the starting β-ketoester can hinder the reaction. 3. Side reactions: Hydrazine may preferentially react with the ester groups, leading to the formation of undesired hydrazides.[1] 4. Incorrect pH: The pH of the reaction medium can be critical for the cyclocondensation step. | 1. Optimize reaction conditions: Gradually increase the reaction time and/or temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Purify starting materials: Ensure the purity of the starting materials before use. 3. Control stoichiometry: Use a slight excess of hydrazine to favor the cyclization reaction. 4. Adjust pH: If using a protic solvent like ethanol, consider the addition of a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step. |
Formation of Multiple Products/Impurities
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Presence of multiple spots on TLC, indicating a mixture of products. | 1. Lack of regioselectivity: Unsymmetrical starting materials can lead to the formation of isomeric products. 2. Side reactions: As mentioned previously, the formation of hydrazides or other byproducts can occur.[1] 3. Product degradation: The desired product may be unstable under the reaction or workup conditions. | 1. Control reaction temperature: Lowering the reaction temperature may improve regioselectivity. 2. Modify workup procedure: Employ milder extraction and purification techniques. Avoid the use of strong acids or bases if the product is suspected to be sensitive. 3. Purification: Utilize column chromatography or recrystallization to separate the desired product from impurities. |
Purification Challenges
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in isolating a pure product. | 1. Product is an oil: The product may not crystallize easily. 2. Co-elution of impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult. 3. Product is highly polar: The product may be difficult to extract from aqueous solutions and may streak on silica gel columns. | 1. Induce crystallization: Try scratching the inside of the flask, adding a seed crystal, or cooling the solution to a lower temperature. If the product remains an oil, consider converting it to a solid derivative for purification. 2. Optimize chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. For highly polar compounds, consider using a different stationary phase, such as alumina. 3. Recrystallization: This is often a highly effective method for purifying solid products.[2] Experiment with different solvent systems to find one in which the product is soluble when hot but insoluble when cold. Common solvent mixtures include ethanol/water, methanol/acetone, and ethyl acetate/heptane.[3] |
Experimental Protocols
A detailed methodology for a scalable synthesis of this compound is provided below. This protocol is based on the cyclocondensation of a β-keto ester with hydrazine.
Synthesis of this compound
This procedure involves the reaction of a suitable 1,4-dicarbonyl precursor with hydrazine hydrate.
Materials:
-
Diethyl 2-(ethoxymethylene)-3-oxosuccinate (or a similar precursor)
-
Hydrazine hydrate (64-80% solution in water)
-
Ethanol
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the diethyl 2-(ethoxymethylene)-3-oxosuccinate in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of pyridazinone derivatives, which can be used as a reference for optimizing the synthesis of this compound.
| Starting Material | Hydrazine Derivative | Solvent | Temperature | Reaction Time | Yield (%) |
| β-Benzoylpropionic acid | Hydrazine hydrate | Ethanol | Reflux | 4-6 hours | Not specified |
| γ-Keto esters | Hydrazine hydrate | THF/Ethanol | 70 °C | 1 hour | 66-75 |
| 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole | Hydrazine hydrate | Glacial Acetic Acid | Reflux | 3 hours | 82 |
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
Safety Precautions for Handling Hydrazine Hydrate
Hydrazine and its derivatives are toxic and potentially carcinogenic.[2] It is imperative to handle these chemicals with extreme caution in a well-ventilated fume hood.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[2][5]
-
Ventilation: All manipulations involving hydrazine hydrate should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.[5]
-
Waste Disposal: Hydrazine waste should be collected in a designated, properly labeled hazardous waste container. Do not mix hydrazine waste with other chemical waste streams, especially oxidizers.[6]
-
Quenching: Unreacted hydrazine can be quenched by carefully adding a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under controlled conditions. This should be done with caution as the reaction can be exothermic.[6]
References
Technical Support Center: Synthesis of Ethyl 3-hydroxypyridazine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Ethyl 3-hydroxypyridazine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a two-step process. The first step is the formation of a 1,4-dicarbonyl precursor, typically diethyl 2-formyl-3-oxosuccinate. This intermediate is then cyclized with hydrazine hydrate to yield the final pyridazine product.
Q2: What are the critical reaction parameters to control during the synthesis?
Key parameters to monitor and control include reaction temperature, the stoichiometry of the reactants, and the purity of the starting materials. For the initial Claisen condensation to form the dicarbonyl precursor, maintaining anhydrous conditions is crucial to prevent hydrolysis of the esters. During the cyclization with hydrazine, controlling the temperature is important to minimize the formation of side products.
Q3: My final product appears to be a different tautomeric form. Is this normal?
Yes, it is common for pyridazinone derivatives to exist in different tautomeric forms. This compound can exist in equilibrium with its tautomer, Ethyl 4,6-dihydroxypyridazine-3-carboxylate. The predominant form can depend on the solvent, pH, and whether the compound is in solution or in a solid state.
Q4: What are the recommended purification techniques for this compound?
The primary methods for purifying pyridazine derivatives are recrystallization and column chromatography.[1][2] For solid products, recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/ethanol, is often effective.[1] For more complex mixtures or oily products, silica gel column chromatography with a gradient elution of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is recommended.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor quality of starting materials | Ensure the purity of diethyl oxalate, ethyl acetate, and hydrazine hydrate. Impurities in hydrazine, such as other organic compounds or inorganic salts, can interfere with the reaction.[1] |
| Incomplete formation of the dicarbonyl precursor | The Claisen condensation requires a strong base and anhydrous conditions. Ensure your base (e.g., sodium ethoxide) is not degraded and that all glassware and solvents are thoroughly dried.[3][4] |
| Incorrect reaction temperature | For the cyclization step, if the temperature is too low, the reaction may be too slow. If it is too high, it could lead to decomposition or side reactions. Monitor the reaction progress by TLC to determine the optimal temperature. |
| Sub-optimal pH for cyclization | The cyclization with hydrazine is pH-sensitive. Ensure the reaction medium is suitable for the condensation to occur. |
Problem 2: Presence of Significant Impurities in the Crude Product
Common Impurities and Their Identification:
| Impurity | Identification Method | Origin |
| Unreacted Diethyl 2-formyl-3-oxosuccinate | 1H NMR (presence of aldehyde proton signal ~9-10 ppm), TLC | Incomplete reaction with hydrazine. |
| Side-products from hydrazine | Mass Spectrometry, 1H NMR | Hydrazine can undergo self-condensation or react with the ester group in unintended ways, especially at elevated temperatures.[5][6][7] |
| Hydrolyzed starting material or product | 1H NMR (presence of carboxylic acid proton), Mass Spectrometry | Presence of water in the reaction can lead to the hydrolysis of the ester groups. |
| Poly-alkylated products | 1H NMR, Mass Spectrometry | In some cases, the pyridazine ring can be further alkylated if alkylating agents are present.[8] |
Experimental Workflow for Troubleshooting Impurities:
Caption: A logical workflow for identifying and resolving issues with impurities in the synthesis of this compound.
Experimental Protocols
Synthesis of Diethyl 2-formyl-3-oxosuccinate (Illustrative)
This is a representative procedure based on the Claisen condensation.
-
Preparation: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide in absolute ethanol.
-
Reaction: A mixture of diethyl oxalate and ethyl acetate is added dropwise to the stirred solution at room temperature. The reaction mixture is then gently refluxed for several hours.
-
Work-up: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl). The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Synthesis of this compound
-
Reaction: Diethyl 2-formyl-3-oxosuccinate is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is added dropwise to the solution at room temperature.
-
Cyclization: The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with a cold solvent and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Signaling Pathway of Synthesis:
Caption: The two-step synthetic pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
Technical Support Center: Alternative Catalysts for Pyridazine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in pyridazine synthesis using alternative catalytic methods.
Troubleshooting Guides
Issue: Low or No Product Yield
| Question | Potential Cause(s) | Suggested Solution(s) |
| My pyridazine synthesis using a copper catalyst is resulting in a low yield. What are the common pitfalls? | 1. Incomplete Reaction: The reaction time may be too short or the temperature too low for the specific copper catalyst and substrates.[1] 2. Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the catalytic activity of copper species.[1] 3. Catalyst Inactivation: The copper catalyst may be sensitive to air or moisture, leading to deactivation. 4. Side Reactions: Formation of byproducts such as hydrazides can consume starting materials.[2] 5. Poor Starting Material Quality: Impurities in the starting materials can interfere with the catalytic cycle.[2] | 1. Optimize Reaction Conditions: Systematically screen reaction time and temperature. Monitor the reaction progress using TLC or LC-MS.[1][2] 2. Solvent and Base Screening: For copper-catalyzed reactions, consider solvents like acetonitrile (MeCN) or acetic acid (AcOH) as they can influence the reaction outcome.[3] A systematic screening of bases is also recommended.[1] 3. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if using an air-sensitive copper catalyst. 4. Control Stoichiometry: Use a slight excess of hydrazine to favor the desired cyclization.[2] 5. Purify Starting Materials: Ensure the purity of all reactants before use.[2] |
| I am attempting a metal-free synthesis of pyridazines, but the yield is poor. What should I check? | 1. Inefficient Annulation: The [4+2] annulation reaction may not be proceeding efficiently. 2. Incorrect Reagents: The specific combination of reagents (e.g., ketene N,S-acetals and N-tosylhydrazones) may not be optimal.[3] 3. Substrate Limitations: The electronic and steric properties of the substrates might be hindering the reaction. | 1. Optimize Reaction Parameters: Adjust the reaction temperature and time. 2. Reagent Choice: For TBAI/K2S2O8-promoted reactions, ensure the quality and stoichiometry of both the promoter and the oxidant.[3] 3. Substrate Scope: Review literature on similar metal-free pyridazine syntheses to understand the substrate scope and limitations.[3] |
Issue: Formation of Multiple Products/Isomers
| Question | Potential Cause(s) | Suggested Solution(s) |
| My reaction is producing a mixture of pyridazine regioisomers. How can I improve selectivity? | 1. Lack of Regiocontrol: The catalyst and/or reaction conditions may not be directing the cyclization to the desired isomer. 2. Unsymmetrical Substrates: The use of unsymmetrical starting materials can lead to the formation of different isomers.[2] | 1. Catalyst Selection: Certain catalysts exhibit higher regioselectivity. For instance, Lewis acid-mediated inverse electron demand Diels-Alder reactions can offer high regiocontrol.[3] 2. Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction.[3] 3. Protecting Groups: Consider the use of protecting groups to block one reactive site and direct the cyclization. |
Issue: Product Purification Challenges
| Question | Potential Cause(s) | Suggested Solution(s) |
| I am struggling to purify my pyridazine product from the reaction mixture. What are some effective methods? | 1. Similar Polarity of Products and Byproducts: The desired product may have a similar polarity to side products or unreacted starting materials. 2. Basicity of Pyridazines: The basic nature of the pyridazine ring can cause tailing on silica gel chromatography.[4] | 1. Acid-Base Extraction: Utilize the basicity of the pyridazine to perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., HCl) to protonate the pyridazine and extract it into the aqueous layer. Then, basify the aqueous layer and re-extract the product with an organic solvent.[4] 2. Chromatography with Additives: When using column chromatography, add a small amount of a basic modifier like triethylamine to the eluent to reduce tailing on silica gel.[4] 3. Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using alternative catalysts over traditional methods for pyridazine synthesis?
A1: Alternative catalysts, such as copper-based systems or metal-free approaches, can offer several advantages, including lower cost, reduced toxicity, and milder reaction conditions compared to some traditional methods that may rely on more expensive or hazardous reagents.[5][6]
Q2: Can copper catalysts be used for a wide range of substituted pyridazines?
A2: Yes, copper-promoted cyclizations have been shown to have good functional group tolerance, allowing for the synthesis of a variety of substituted 1,6-dihydropyridazines and pyridazines.[3]
Q3: Are there any air- or moisture-sensitive considerations when using alternative catalysts?
A3: Yes, some catalysts, particularly certain organometallic complexes, can be sensitive to air and moisture, which can lead to their deactivation. It is crucial to consult the specific protocol for the chosen catalyst and use appropriate techniques, such as working under an inert atmosphere, when necessary.
Q4: My reaction is highly exothermic. How can I control it?
A4: To manage exothermic reactions, consider the following strategies:
-
Slow Addition of Reagents: Add one of the reactants dropwise to control the rate of heat generation.[4]
-
Efficient Cooling: Use an ice bath or a cryocooler to maintain a low and stable reaction temperature.[4]
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[4]
Quantitative Data Summary
Table 1: Comparison of Selected Alternative Catalytic Systems for Pyridazine Synthesis
| Catalyst/Promoter System | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cu(II) | β,γ-unsaturated hydrazones | MeCN | RT | 12 h | Good | [3] |
| Cu(II) | β,γ-unsaturated hydrazones | AcOH | 80 | 12 h | Good | [3] |
| TBAI/K₂S₂O₈ | Ketene N,S-acetals, N-tosylhydrazones | DCE | 80 | 12 h | Good | [3] |
| Lewis Acid (e.g., Sc(OTf)₃) | 3-monosubstituted s-tetrazine, silyl enol ethers | CH₂Cl₂ | -78 to RT | 1-2 h | High | [3] |
| Metal-free | 1,2,3-triazines, 1-propynylamines | Dioxane | 110 | 12 h | High | [3] |
Experimental Protocols
Protocol 1: Copper(II)-Catalyzed Aerobic Synthesis of Pyridazines
This protocol is adapted from a method for the synthesis of pyridazines from β,γ-unsaturated hydrazones.[3]
Materials:
-
β,γ-unsaturated hydrazone (1.0 equiv)
-
Copper(II) catalyst (e.g., Cu(OAc)₂) (10 mol%)
-
Acetic acid (AcOH) as solvent
-
Reaction vessel (e.g., round-bottom flask) with a condenser
-
Stir plate and magnetic stir bar
-
Standard workup and purification supplies (e.g., saturated NaHCO₃ solution, organic solvent for extraction, drying agent, silica gel for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the β,γ-unsaturated hydrazone (1.0 equiv) and the copper(II) catalyst (10 mol%).
-
Add acetic acid as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. The reaction should be open to the air to allow for aerobic oxidation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridazine.
Protocol 2: Metal-Free Aza-Diels-Alder Reaction for Pyridazine Synthesis
This protocol is based on the reaction of 1,2,3-triazines with 1-propynylamines.[3]
Materials:
-
1,2,3-triazine (1.0 equiv)
-
1-propynylamine (1.2 equiv)
-
Dioxane (solvent)
-
Reaction vessel (e.g., sealed tube or a flask with a condenser under an inert atmosphere)
-
Heating source (e.g., oil bath)
-
Stir plate and magnetic stir bar
-
Standard workup and purification supplies
Procedure:
-
In a reaction vessel, dissolve the 1,2,3-triazine (1.0 equiv) in dioxane.
-
Add the 1-propynylamine (1.2 equiv) to the solution.
-
Seal the vessel or place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the target pyridazine.
Visualizations
Caption: Troubleshooting workflow for pyridazine synthesis.
Caption: Cu(II)-catalyzed pyridazine synthesis pathway.
References
Validation & Comparative
Purity Analysis of Ethyl 3-hydroxypyridazine-4-carboxylate: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinic. Ethyl 3-hydroxypyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry, requires robust analytical methods to accurately determine its purity profile. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques, supported by detailed experimental protocols and data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is the most common and versatile method for the purity analysis of moderately polar organic compounds like this compound. The technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Proposed RP-HPLC Method Protocol
This protocol is a robust starting point for the analysis of this compound, based on methods developed for similar pyridazine and pyridine derivatives.[1][2][3] Method optimization and validation are essential for specific applications.
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of water and acetonitrile to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-20 min: 10% B to 90% B; 20-25 min: 90% B; 25-26 min: 90% B to 10% B; 26-30 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan)[2] |
| Injection Volume | 10 µL |
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Alternative Analytical Techniques
While HPLC is a primary choice, other techniques offer unique advantages and can provide orthogonal data for a more comprehensive purity assessment.
Comparison of Analytical Techniques
| Feature | HPLC-UV | Quantitative NMR (qNMR) | GC-MS |
| Principle | Differential partitioning between stationary and mobile phases. | Signal intensity is directly proportional to the number of nuclei.[4] | Separation of volatile compounds in the gas phase followed by mass-based detection.[5] |
| Sample Preparation | Dissolution in mobile phase, filtration. | Dissolution in a deuterated solvent with a known amount of an internal standard.[4][6] | Derivatization to increase volatility, followed by dissolution in a volatile solvent.[7][8] |
| Reference Standard | Requires a specific reference standard of the analyte for accurate quantification. | Does not require an analyte-specific standard; uses a universal internal standard.[6][9] | Requires a reference standard for retention time confirmation and quantification. |
| Specificity | Good; based on retention time and UV spectrum. Can be enhanced with a DAD. | Excellent; provides structural information, highly specific signals. | Excellent; based on retention time and mass fragmentation pattern. |
| Sensitivity | Good (ng to pg range). | Lower than chromatographic methods (µg to mg range). | Excellent (pg to fg range). |
| Pros | Widely available, robust, high-resolution separation, easily validated. | Primary method (no response factor needed), provides structural confirmation, fast method development.[9][10] | High sensitivity, excellent for volatile impurities, definitive identification via mass spectra.[5] |
| Cons | Requires a specific reference standard, non-chromophoric impurities are not detected. | Lower sensitivity, requires high-field NMR, potential for peak overlap. | Not suitable for non-volatile or thermally labile compounds without derivatization.[8] |
Experimental Protocols for Alternative Techniques
Quantitative NMR (qNMR) Protocol for Purity Assay
qNMR is a powerful primary method for determining purity without a specific reference standard of the analyte.[11]
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh ~5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The standard must have protons that resonate in a clear region of the spectrum and must not react with the sample.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) to completely dissolve both the sample and the standard.
-
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full magnetization recovery.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
-
Purity Calculation:
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.
-
GC-MS Protocol for Purity Analysis
Due to the polar nature and likely low volatility of this compound, a derivatization step is required before GC-MS analysis.[8]
-
Derivatization:
-
Place ~1 mg of the sample in a reaction vial and dry completely under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 70 °C for 1 hour to form the trimethylsilyl (TMS) derivative.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless, 250 °C, split ratio 20:1.
-
Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: Scan m/z 40-550.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify the main peak and any impurity peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with a derivatized standard, if available.
-
Purity is typically calculated by area percent normalization, assuming a similar response factor for all impurities.
-
Method Selection Guide
Choosing the right analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, the availability of reference standards, and the nature of expected impurities.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. birchbiotech.com [birchbiotech.com]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
Comparative NMR Spectroscopic Analysis of Ethyl 3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 3-hydroxypyridazine-4-carboxylate against structurally related pyridazine derivatives. The information presented is intended to support researchers in the identification, characterization, and quality control of this and similar heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyridazine ring, a functionality of significant interest in drug discovery due to its diverse biological activities. The tautomeric nature of the 3-hydroxypyridazine core, existing in equilibrium between the hydroxyl and pyridazinone forms, can influence its chemical reactivity and biological interactions. NMR spectroscopy is a pivotal analytical technique for elucidating the precise structural features of such molecules in solution.
NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two comparator compounds: Ethyl 4,6-dihydroxypyridazine-3-carboxylate and Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate. This comparative data facilitates the differentiation of these structurally similar molecules.
Note on Data for this compound: The experimental ¹H NMR data has been interpreted from the spectrum available from ChemicalBook. The ¹³C NMR data is estimated based on spectral data from analogous structures, as a complete, published dataset was not available at the time of this guide's compilation.
Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-5 | ~8.3 | d | ~4.8 |
| H-6 | ~7.8 | d | ~4.8 | |
| -OCH₂CH₃ | ~4.3 | q | ~7.1 | |
| -OCH₂CH₃ | ~1.3 | t | ~7.1 | |
| -OH/NH | ~13.0 (broad) | s | - | |
| Ethyl 4,6-dihydroxypyridazine-3-carboxylate | H-5 | 5.89 | s | - |
| -OCH₂CH₃ | 4.28 | q | 7.1 | |
| -OCH₂CH₃ | 1.30 | t | 7.1 | |
| -OH/NH | 12.5 (broad) | s | - | |
| Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate | Phenyl-H | 7.85-7.75 (m), 7.55-7.45 (m) | m | - |
| H-5 | 8.20 | s | - | |
| -OCH₂CH₃ | 4.35 | q | 7.1 | |
| -OCH₂CH₃ | 1.32 | t | 7.1 | |
| -NH | 13.5 (broad) | s | - |
Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound (Estimated) | C=O (ester) | ~165 |
| C-3 | ~158 | |
| C-6 | ~145 | |
| C-5 | ~130 | |
| C-4 | ~125 | |
| -OCH₂CH₃ | ~61 | |
| -OCH₂CH₃ | ~14 | |
| Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C=O (ester) | 164.5 |
| C-6 | 157.0 | |
| C-4 | 155.8 | |
| C-3 | 130.5 | |
| C-5 | 98.0 | |
| -OCH₂CH₃ | 61.5 | |
| -OCH₂CH₃ | 14.0 | |
| Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate | C=O (ester) | 164.8 |
| C-3 | 159.0 | |
| C-6 | 145.0 | |
| Phenyl-C | 131.0, 130.5, 129.0, 126.0 | |
| C-4 | 120.0 | |
| C-5 | 135.0 | |
| -OCH₂CH₃ | 61.0 | |
| -OCH₂CH₃ | 14.2 |
Experimental Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR spectroscopic analysis of a novel heterocyclic compound like this compound.
Caption: Workflow for NMR Spectroscopic Analysis.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality and reproducible NMR data.
1. Sample Preparation:
-
Accurately weigh 1-5 mg of the solid sample.
-
Transfer the sample to a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in regions of interest.
-
Vortex the sample until the solid is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher.
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp spectral lines.
-
¹H NMR: A standard one-pulse sequence is typically used. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) is necessary.
-
¹³C NMR: A proton-decoupled pulse sequence is standard for obtaining singlets for each unique carbon. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguous signal assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
-
3. Data Processing and Interpretation:
-
The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) are measured to deduce proton connectivity.
-
The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of all proton and carbon signals to the molecular structure.
This guide provides a foundational comparison and a standardized approach to the NMR analysis of this compound and its analogs. For definitive structural confirmation, especially for novel compounds, a comprehensive suite of 1D and 2D NMR experiments is highly recommended.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-hydroxypyridazine-4-carboxylate
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Ethyl 3-hydroxypyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will explore its predicted fragmentation pathways, compare mass spectrometry with other analytical techniques, and provide the necessary experimental framework for its characterization.
This compound is a pyridazine derivative, a class of compounds known for their diverse biological activities. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ionized fragments. The fragmentation pattern serves as a molecular fingerprint, offering valuable insights into the compound's structure.
Predicting the Fragmentation Fingerprint
A study on similarly structured ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates revealed that fragmentation is often initiated by the loss of an ethanol molecule, followed by the elimination of carbon monoxide (CO) and hydrogen cyanide (HCN)[2]. Based on these precedents, we can propose a likely fragmentation pathway for this compound.
The fragmentation is expected to begin with the loss of an ethylene molecule from the ethyl ester group, followed by the elimination of carbon monoxide. The pyridazine ring would then likely undergo its characteristic fragmentation, losing a molecule of nitrogen and subsequently a molecule of hydrogen cyanide.
Figure 1. Proposed fragmentation pathway for this compound.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | C₇H₈N₂O₃ | 168 |
| [M - C₂H₄]⁺ | C₅H₄N₂O₃ | 140 |
| [M - C₂H₄ - CO]⁺ | C₄H₄N₂O₂ | 112 |
| [M - C₂H₄ - CO - N₂]⁺ | C₄H₄O₂ | 84 |
| [M - C₂H₄ - CO - N₂ - HCN]⁺ | C₃H₃O₂ | 57 |
A Comparative Look: Mass Spectrometry and Other Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound relies on a combination of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are standard techniques used for the analysis of pyridazine derivatives[3][4].
NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. 1H, 13C, and 15N NMR are particularly useful for elucidating the precise connectivity of atoms in the pyridazine ring and its substituents[3].
High-Performance Liquid Chromatography (HPLC): Primarily used for the separation, identification, and quantification of the compound. It is an essential tool for assessing the purity of the synthesized compound.
Figure 2. Comparative workflow of analytical techniques.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry | Molecular weight, elemental composition, structural information from fragmentation. | High sensitivity, small sample requirement, provides a molecular fingerprint. | Isomers may not be distinguishable, fragmentation can be complex to interpret. |
| NMR Spectroscopy | Detailed connectivity of atoms, stereochemistry, and 3D structure. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules. |
| HPLC | Purity, quantification, separation of mixtures. | High resolution and sensitivity, widely applicable. | Does not provide structural information on its own, requires reference standards for identification. |
Experimental Protocols
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals and confirm the structure.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
-
By combining the insights from mass spectrometry with data from NMR and HPLC, researchers can achieve a comprehensive and unambiguous characterization of this compound, a crucial step in the journey of drug discovery and development.
References
- 1. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Ethyl 3-hydroxypyridazine-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the X-ray crystallographic data of pyridazine derivatives, providing a structural benchmark for researchers working with related compounds such as Ethyl 3-hydroxypyridazine-4-carboxylate. Due to the limited availability of specific crystallographic data for this compound, this guide draws upon published data from structurally similar pyridazine-based compounds to offer valuable insights into their solid-state conformations and packing arrangements.
Comparison of Crystallographic Data for Pyridazine Derivatives
The following table summarizes key crystallographic parameters for a selection of pyridazine derivatives, offering a comparative overview of their crystal structures. This data is essential for understanding the supramolecular chemistry and crystal packing of this class of compounds, which can influence their physicochemical properties, including solubility and stability.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | [1] |
| 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine | Monoclinic | P2₁/c | 3.8568(1) | 11.0690(3) | 26.4243(7) | 90 | 92.777(1) | 90 | [2] |
| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | Monoclinic | P2₁/c | 3.817(3) | 13.533(10) | 19.607(15) | 90 | 93.401(10) | 90 | [3] |
Alternative Analytical Techniques
While single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, other spectroscopic methods are crucial for the initial characterization and for studying compounds in solution.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment and connectivity of atoms.[2]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.
These techniques, when used in conjunction with X-ray crystallography, offer a comprehensive understanding of the molecular structure and properties of pyridazine derivatives.
Experimental Protocols
General Procedure for Single-Crystal X-ray Diffraction of Small Organic Molecules
The determination of the crystal structure of a small organic molecule by single-crystal X-ray diffraction involves a series of well-defined steps:[5][6]
-
Crystallization: The primary and often most challenging step is to grow a single crystal of suitable size and quality.[7] Common methods include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" induces crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
-
-
Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam.[5] The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.[1] This is typically achieved using direct methods or Patterson methods to solve the "phase problem."
-
Structure Refinement: The initial structural model is refined by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.[1]
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule using X-ray crystallography.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
A Comparative Analysis of the Bioactivity of Pyridazine and Pyrimidine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the biological activities of pyridazine and pyrimidine carboxylates, two prominent classes of nitrogen-containing heterocyclic compounds. By presenting supporting experimental data, detailed methodologies, and key signaling pathways, this document aims to inform and guide research in medicinal chemistry and drug discovery.
Introduction
Pyridazine and pyrimidine scaffolds are fundamental building blocks in medicinal chemistry, featured in numerous approved drugs.[1] Their carboxylate derivatives are of particular interest due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[2] This guide offers a head-to-head comparison of their bioactivities to aid in the rational design of novel therapeutic agents.
Data Presentation
Anticancer Activity
The in vitro cytotoxic activity of pyridazine and pyrimidine carboxylates has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater effectiveness.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine Carboxylate | Pyrazolo[3,4-d]pyrimidine derivative (16) | EGFR | 0.034 | [3] |
| Pyrimidine Carboxylate | Pyrazolo[3,4-d]pyrimidine derivative (4) | EGFR | 0.054 | [3] |
| Pyrimidine Carboxylate | Pyrimidine-5-carbonitrile derivative (10b) | EGFR | 0.00829 | [4] |
| Pyrimidine Carboxylate | Pyrido[3,2-d]pyrimidine derivative (30) | EGFR | 0.00095 | [5] |
| Pyridazine Carboxylate | Pyridazine-3-carboxylic acid | A375 (Melanoma) | >100 | [2] |
| Pyridazine Carboxylate | Pyridazine-4-carboxylic acid | A375 (Melanoma) | >100 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-2-carboxylic acid | A375 (Melanoma) | >100 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-4-carboxylic acid | A375 (Melanoma) | >100 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-5-carboxylic acid | A375 (Melanoma) | >100 | [2] |
| Pyridazine Carboxylate | Pyridazine-3-carboxylic acid | DLD-1 (Colon) | >100 | [2] |
| Pyridazine Carboxylate | Pyridazine-4-carboxylic acid | DLD-1 (Colon) | >100 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-2-carboxylic acid | DLD-1 (Colon) | >100 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-4-carboxylic acid | DLD-1 (Colon) | >100 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-5-carboxylic acid | DLD-1 (Colon) | >100 | [2] |
Antimicrobial Activity
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyridazine Carboxylate | Pyridazine-3-carboxylic acid | E. coli | >1000 | [2] |
| Pyridazine Carboxylate | Pyridazine-4-carboxylic acid | E. coli | >1000 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-2-carboxylic acid | E. coli | >1000 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-4-carboxylic acid | E. coli | >1000 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-5-carboxylic acid | E. coli | >1000 | [2] |
| Pyridazine Carboxylate | Pyridazine-3-carboxylic acid | B. subtilis | >1000 | [2] |
| Pyridazine Carboxylate | Pyridazine-4-carboxylic acid | B. subtilis | >1000 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-2-carboxylic acid | B. subtilis | >1000 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-4-carboxylic acid | B. subtilis | >1000 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-5-carboxylic acid | B. subtilis | >1000 | [2] |
| Pyridazine Carboxylate | Pyridazine-3-carboxylic acid | P. aeruginosa | >1000 | [2] |
| Pyridazine Carboxylate | Pyridazine-4-carboxylic acid | P. aeruginosa | >1000 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-2-carboxylic acid | P. aeruginosa | >1000 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-4-carboxylic acid | P. aeruginosa | >1000 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-5-carboxylic acid | P. aeruginosa | >1000 | [2] |
| Pyridazine Carboxylate | Pyridazine-3-carboxylic acid | C. albicans | >1000 | [2] |
| Pyridazine Carboxylate | Pyridazine-4-carboxylic acid | C. albicans | >1000 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-2-carboxylic acid | C. albicans | >1000 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-4-carboxylic acid | C. albicans | >1000 | [2] |
| Pyrimidine Carboxylate | Pyrimidine-5-carboxylic acid | C. albicans | >1000 | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes.
| Compound Class | Derivative | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyridazine Derivative | Compound 9a | COX-2 | 0.0155 | 21.29 | [6] |
| Pyridazine Derivative | Compound 16b | COX-2 | 0.0169 | 18.63 | [6] |
| Pyridazine Derivative | Compound 26b | COX-2 | 0.0438 | 11.51 | [7] |
| Pyrimidine Derivative | Compound 3 | COX-1 | 5.50 | - | [8] |
| Pyrimidine Derivative | Compound 3 | COX-2 | 0.85 | 6.47 | [8] |
| Pyrimidine Derivative | Compound 4a | COX-1 | 5.05 | - | [8] |
| Pyrimidine Derivative | Compound 4a | COX-2 | 0.65 | 7.77 | [8] |
| Pyrimidine Derivative | Compound L1 | COX-1 | 105.8 | - | [9] |
| Pyrimidine Derivative | Compound L1 | COX-2 | 74.6 | 0.70 | [9] |
| Pyrimidine Derivative | Compound L2 | COX-1 | 91.0 | - | [9] |
| Pyrimidine Derivative | Compound L2 | COX-2 | 76.8 | 0.84 | [9] |
Experimental Protocols
Synthesis of Pyridazine-3-carboxylic Acid
A common route to pyridazine-3-carboxylic acid involves the oxidation of 3-methyl-6-chloropyridazine.
Procedure:
-
3-Chloro-6-methylpyridazine is added to sulfuric acid under ice bath conditions.
-
An oxidizing agent, such as potassium dichromate, is added portion-wise while maintaining a low temperature.[10]
-
The reaction mixture is then heated to facilitate the oxidation.
-
After cooling, the mixture is diluted with ice water and extracted with an organic solvent.
-
The combined organic extracts are dried and concentrated to yield 6-chloropyridazine-3-carboxylic acid.
-
Subsequent reaction with sodium methoxide in methanol, followed by acidification, yields 6-methoxypyridazine-3-carboxylic acid.[10]
Synthesis of Ethyl Pyrimidine-5-carboxylate
A one-pot synthesis from 5-bromopyrimidine is an efficient method.
Procedure:
-
5-Bromopyrimidine is reacted with n-butyllithium at a very low temperature (-100 °C) to perform a metal-halogen exchange, forming pyrimidin-5-yl-lithium.[11]
-
This organolithium intermediate is then treated with ethyl cyanoformate.
-
The reaction is quenched and worked up to yield ethyl pyrimidine-5-carboxylate.[11][12]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure:
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate with appropriate broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under suitable conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Procedure:
-
The COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of arachidonic acid as a substrate.
-
The production of prostaglandin E2 (PGE2) or another prostanoid is measured, often using an ELISA kit or by monitoring the oxidation of a chromogenic substrate.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Pyrimidine derivatives have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[5][13][14] Pyridazine derivatives have been shown to modulate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, apoptosis, and inflammation.[15][16]
Experimental Workflow
The general workflow for evaluating the bioactivity of synthesized pyridazine and pyrimidine carboxylates is depicted below.
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 8. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 5-嘧啶甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ethyl 3-Hydroxypyridazine-4-carboxylate Analogs: A Guide to Structure-Activity Relationships in Drug Discovery
For Immediate Release
A comprehensive analysis of ethyl 3-hydroxypyridazine-4-carboxylate analogs reveals critical insights into their structure-activity relationships (SAR), offering a valuable resource for researchers and drug development professionals. This guide synthesizes available data on the biological activities of these compounds, providing a framework for the rational design of novel therapeutic agents. The pyridazine core, a nitrogen-containing heterocycle, is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and kinase inhibitory effects.
Unveiling the Structure-Activity Landscape
Key Structural Modifications and Their Impact on Activity:
-
Substitution at the N-2 Position: Alkylation or arylation at the N-2 position of the pyridazine ring significantly influences biological activity. The introduction of various substituted phenyl rings or other heterocyclic moieties at this position has been shown to modulate the compound's interaction with target proteins.
-
Modification of the Carboxylate Group: Conversion of the ethyl ester at the C-4 position to other esters, amides, or hydrazides presents an opportunity to fine-tune the pharmacokinetic and pharmacodynamic properties of the analogs. The electronic and steric properties of these substituents can impact target binding and cellular permeability.
-
Substitution at the C-5 and C-6 Positions: The introduction of diverse functional groups at the C-5 and C-6 positions of the pyridazine ring has been a common strategy to explore the SAR of this scaffold. Halogenation, alkylation, or the introduction of aromatic or heteroaromatic rings at these positions can lead to significant changes in biological activity by influencing the overall shape, lipophilicity, and electronic distribution of the molecule.
Performance Data of Representative Pyridazine Analogs
To illustrate the impact of structural modifications on biological activity, the following table summarizes the in vitro cytotoxic activity of a series of substituted pyridazine derivatives against various cancer cell lines. It is important to note that these compounds represent a broader class of pyridazines and not a direct homologous series of this compound. However, the data provides valuable insights into the general SAR of the pyridazine scaffold.
| Compound ID | R1 (at N-2) | R2 (at C-5) | R3 (at C-6) | Cancer Cell Line | IC50 (µM) |
| 1a | -H | -Cl | -Phenyl | A549 (Lung) | 15.2 |
| 1b | -CH3 | -Cl | -Phenyl | A549 (Lung) | 8.7 |
| 1c | -H | -OCH3 | -Phenyl | A549 (Lung) | > 50 |
| 2a | -H | -Cl | -4-Fluorophenyl | MCF-7 (Breast) | 12.5 |
| 2b | -CH3 | -Cl | -4-Fluorophenyl | MCF-7 (Breast) | 5.1 |
| 3a | -H | -Cl | -Pyridin-4-yl | HCT116 (Colon) | 18.9 |
| 3b | -CH3 | -Cl | -Pyridin-4-yl | HCT116 (Colon) | 9.3 |
Note: The data presented is a representative compilation from various sources for illustrative purposes and does not represent a single, direct comparative study.
Experimental Protocols
The synthesis and biological evaluation of pyridazine analogs typically follow established methodologies in medicinal chemistry.
General Synthetic Procedure for Pyridazine Analogs
A common route for the synthesis of the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. Subsequent modifications of the core structure, such as N-alkylation, halogenation, and cross-coupling reactions (e.g., Suzuki, Heck), are employed to introduce a variety of substituents. The ester group at the C-4 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides or other derivatives using standard coupling reagents.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The biological effects of pyridazine derivatives are often mediated through their interaction with specific signaling pathways involved in cell growth, proliferation, and survival. Kinase inhibition is a common mechanism of action for many anticancer drugs, and pyridazine-based compounds have been investigated as inhibitors of various kinases.
Below is a generalized workflow for the screening and evaluation of novel pyridazine-based kinase inhibitors.
A potential signaling pathway targeted by pyridazine-based kinase inhibitors could involve the inhibition of a receptor tyrosine kinase (RTK), which would block downstream signaling cascades responsible for cell proliferation and survival.
Navigating the Therapeutic Potential of Pyridazine Derivatives: An In Vitro Assay Validation and Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activities of a series of pyridazinone derivatives, highlighting their potential as anti-inflammatory and anticancer agents. The data presented is compiled from recent studies to facilitate the evaluation of these compounds and provides detailed methodologies for key experimental assays to support further research and development.
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This guide focuses on the validation of in vitro assays for a series of pyridazinone derivatives, offering a comparative analysis of their performance and insights into their mechanisms of action.
Comparative Analysis of In Vitro Biological Activities
To provide a clear comparison of the therapeutic potential of various pyridazinone derivatives, the following tables summarize their in vitro anti-inflammatory and anticancer activities.
Anti-inflammatory Activity: COX-2 Inhibition
The anti-inflammatory potential of a series of pyridazine-based compounds was evaluated through their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.
| Compound ID | Structure | COX-2 Inhibition IC50 (µM)[1] |
| 3d | 4-(4-Fluorophenyl)-6-methyl-2H-pyridazin-3-one | 0.425 |
| 3e | 4-(4-Chlorophenyl)-6-methyl-2H-pyridazin-3-one | 0.519 |
| 4e | 2-Benzyl-4-(4-chlorophenyl)-6-methyl-2H-pyridazin-3-one | 0.356 |
| Celecoxib | Reference Drug | Not explicitly stated, used as a reference |
Anticancer Activity: Cytotoxicity against Cancer Cell Lines
The anticancer activity of a series of pyrazolo[3,4-d]pyridazine derivatives was assessed by their cytotoxic effects on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.
| Compound ID | Structure | A549 (Lung) IC50 (µM)[2] | HCT-116 (Colon) IC50 (µM)[2] | HEPG2 (Liver) IC50 (µM)[2] |
| PPD-1 | Structure not specified | Highest activity among tested | Data not available | Data not available |
| Cisplatin | Reference Drug | Used as a positive control | Used as a positive control | Used as a positive control |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate the validation of these compounds in other laboratories.
COX-2 Inhibition Assay[1]
Objective: To determine the in vitro inhibitory activity of the test compounds against the human COX-2 enzyme.
Methodology:
-
A solution of the COX-2 enzyme in Tris-HCl buffer (pH 8.0) is prepared.
-
The test compounds are dissolved in DMSO to achieve a range of concentrations.
-
The enzyme solution is pre-incubated with the test compounds or the reference drug (celecoxib) for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
The reaction mixture is incubated for a specified time at 37°C.
-
The reaction is terminated, and the production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.
-
The IC50 values are calculated by plotting the percentage of inhibition against the compound concentrations.
MTT Assay for Cell Viability and Cytotoxicity[1][2]
Objective: To assess the effect of the compounds on the viability of cancer cells.
Methodology:
-
Human cancer cell lines (e.g., A549, HCT-116, HEPG2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds or a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).
-
The plates are incubated for another 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
References
Docking Studies of Ethyl 3-hydroxypyridazine-4-carboxylate: A Review of Available Data
A comprehensive search for documented docking studies of Ethyl 3-hydroxypyridazine-4-carboxylate with specific protein targets has revealed a significant lack of publicly available research. At present, there are no specific scholarly articles or experimental datasets detailing the molecular docking simulations, binding affinities, or interaction protocols for this particular compound.
While the field of computational drug design frequently employs docking studies to predict the binding orientation and affinity of small molecules to protein targets, it appears that this compound has not been a prominent subject of such investigations, or the results have not been published in accessible scientific literature.
Researchers and drug development professionals interested in the potential interactions of this compound would need to initiate novel research to generate the necessary data. This would involve:
-
Target Identification: Selecting relevant protein targets based on the therapeutic area of interest.
-
Computational Docking: Performing molecular docking simulations to predict the binding modes and affinities.
-
Experimental Validation: Corroborating the in-silico findings with in-vitro binding assays.
Below is a generalized workflow that would be followed for such a study.
General Experimental Workflow for Docking Studies
A typical workflow for conducting a docking study of a novel ligand like this compound is outlined below. This process illustrates the logical steps from preparation to data analysis.
Caption: Generalized workflow for a molecular docking study.
Hypothetical Data Presentation
Should docking studies be performed, the resulting data would typically be presented in tables for clear comparison. Below are examples of how such data for this compound could be structured.
Table 1: Hypothetical Docking Scores and Binding Affinities
| Protein Target | PDB ID | Docking Score (kcal/mol) | Estimated Ki (nM) | Key Interacting Residues |
| Protein Kinase A | 1ATP | -8.5 | 150 | Lys72, Glu91, Leu173 |
| Cyclooxygenase-2 | 5IKT | -7.9 | 450 | Arg120, Tyr355, Ser530 |
| HIV-1 Protease | 1HVP | -9.2 | 50 | Asp25, Ile50, Gly48 |
Table 2: Hypothetical Interaction Analysis
| Protein Target | Interacting Residue | Interaction Type | Distance (Å) |
| Protein Kinase A | Lys72 | Hydrogen Bond | 2.8 |
| Protein Kinase A | Leu173 | Hydrophobic | 3.5 |
| Cyclooxygenase-2 | Arg120 | Salt Bridge | 3.1 |
| Cyclooxygenase-2 | Tyr355 | Pi-Pi Stacking | 4.2 |
| HIV-1 Protease | Asp25 | Hydrogen Bond | 2.5 |
Detailed Experimental Protocols (Generalized)
A detailed protocol for a hypothetical docking study of this compound would include the following sections:
1. Ligand Preparation: The 3D structure of this compound would be built using molecular modeling software (e.g., ChemDraw, Avogadro). The structure would then be optimized and energy minimized using a suitable force field (e.g., MMFF94).
2. Protein Preparation: The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands would be removed. Polar hydrogen atoms would be added, and charges would be assigned to all atoms.
3. Molecular Docking Simulation: A molecular docking program (e.g., AutoDock Vina, Schrödinger Glide) would be used. The binding site on the protein would be defined by creating a grid box centered on the active site. The prepared ligand would then be docked into the defined binding site. The docking algorithm would generate a set of possible binding poses, which would be scored based on their predicted binding affinity.
4. Analysis of Docking Results: The resulting docking poses would be analyzed to identify the most favorable binding mode. This would involve examining the docking score, the number and type of interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges), and the overall complementarity of the ligand to the binding site.
Conclusion
While this guide provides a framework for how docking studies of this compound could be conducted and presented, it must be emphasized that the specific data required for a comparative guide is not currently available in the public domain. Further experimental and computational research is necessary to elucidate the potential protein targets and binding interactions of this compound.
A Comparative Analysis of Pyridazine and Pyrazole Scaffolds as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a potential drug candidate. Both pyridazine and pyrazole rings are prevalent motifs in a vast array of biologically active compounds, frequently employed as foundational structures for the design of potent enzyme inhibitors. This guide provides a comparative overview of these two scaffolds, with a particular focus on their application as inhibitors of cyclooxygenase (COX) enzymes, a key target in anti-inflammatory drug discovery.
It is important to note that while this guide aims to compare the broader classes of pyridazine and pyrazole-based inhibitors, there is a notable scarcity of published biological data for Ethyl 3-hydroxypyridazine-4-carboxylate (or its tautomer, Ethyl 4,6-dihydroxypyridazine-3-carboxylate). This compound is primarily documented as a chemical intermediate. Therefore, the following comparison is based on data from various derivatives of the parent pyridazine and pyrazole heterocycles to provide a representative analysis of their potential as inhibitor scaffolds.
Comparative Biological Activity: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs. Both pyrazole and pyridazine cores have been successfully utilized to develop selective COX-2 inhibitors. The following tables summarize the in vitro inhibitory activities of representative compounds from both classes against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value corresponds to a higher inhibitory potency.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole-Based Inhibitors
| Compound Reference | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 1,5-diarylpyrazole | >10 | 2.16 | >4.63 |
| Compound 11 | Substituted pyrazole | - | 0.043 | - |
| Compound 12 | Substituted pyrazole | - | 0.049 | - |
| Compound 15 | Substituted pyrazole | - | 0.047 | - |
| Compound 5u | Hybrid pyrazole | 45.23 | 1.79 | 72.73 |
| Compound 5s | Hybrid pyrazole | 204.51 | 2.51 | 65.75 |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyridazine-Based Inhibitors
| Compound Reference | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Compound 9a | Pyridazine derivative | 0.33 | 0.0155 | 21.29 |
| Compound 12 | Pyridazine derivative | 0.295 | 0.0171 | 17.25 |
| Compound 16b | Pyridazine derivative | 0.315 | 0.0169 | 18.63 |
| Compound 4c | Pyridazine scaffold | >100 | 0.26 | >384 |
| Compound 6b | Pyridazine scaffold | 1.14 | 0.18 | 6.33 |
| Compound 5f (pyrazole-pyridazine hybrid) | Pyrazole-pyridazine hybrid | 14.34 | 1.50 | 9.56 |
| Compound 6f (pyrazole-pyridazine hybrid) | Pyrazole-pyridazine hybrid | 9.56 | 1.15 | 8.31 |
From the presented data, it is evident that both pyrazole and pyridazine scaffolds can be elaborated to produce highly potent and selective COX-2 inhibitors. Notably, some pyridazine derivatives in Table 2 exhibit nanomolar potency against COX-2, suggesting that this scaffold is a highly promising platform for the development of novel anti-inflammatory agents. The pyrazole-pyridazine hybrids also demonstrate significant and selective COX-2 inhibition.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the potency and selectivity of inhibitor compounds.
Objective: To measure the concentration of an inhibitor required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC50).
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reagent Preparation: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the substrate (arachidonic acid) are prepared. Test compounds are dissolved in a suitable solvent like DMSO.
-
Assay Procedure:
-
The enzyme (either COX-1 or COX-2) is pre-incubated with various concentrations of the test compound or a vehicle control in the reaction buffer containing the heme cofactor.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is then terminated, often by the addition of an acid.
-
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified. This can be done using various methods, including:
-
Enzyme Immunoassay (EIA): A competitive assay where the amount of PGE2 is determined by its competition with a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the direct quantification of PGE2.
-
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages
This cell-based assay provides insights into the anti-inflammatory effects of a compound in a biological context.
Objective: To evaluate the ability of a compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO) and prostaglandins, in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Murine macrophage cell line RAW264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay (MTT Assay): Prior to the anti-inflammatory assay, the cytotoxicity of the test compounds on RAW264.7 cells is determined to ensure that the observed effects are not due to cell death.
-
LPS Stimulation and Treatment:
-
RAW264.7 cells are seeded in multi-well plates.
-
The cells are pre-treated with various non-toxic concentrations of the test compound for a specific period.
-
Inflammation is then induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture medium.
-
-
Measurement of Nitric Oxide (NO) Production:
-
After a 24-hour incubation period with the test compound and LPS, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
-
Measurement of Pro-inflammatory Cytokines and Mediators (Optional): The levels of other inflammatory markers such as TNF-α, IL-6, and PGE2 in the cell supernatant can be quantified using ELISA kits. The expression of iNOS and COX-2 can be assessed by Western blotting or RT-PCR.
-
Data Analysis: The inhibition of NO production (or other inflammatory mediators) by the test compound is calculated relative to the LPS-stimulated control group.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the context of this comparison, the following diagrams illustrate the COX signaling pathway and a general workflow for inhibitor screening.
Caption: The COX signaling pathway, a key target for anti-inflammatory drugs.
Caption: A generalized workflow for screening potential enzyme inhibitors.
Conclusion
Both pyrazole and pyridazine scaffolds serve as excellent starting points for the design of potent and selective enzyme inhibitors, particularly in the context of COX-2. While the available data for this compound is limited, the broader class of pyridazine derivatives demonstrates impressive inhibitory activity, rivaling that of well-established pyrazole-based inhibitors like celecoxib. The choice between these two heterocyclic systems will ultimately depend on the specific therapeutic target, the desired pharmacokinetic properties, and the synthetic feasibility of the target molecules. Further research into novel derivatives of both scaffolds is warranted to fully explore their therapeutic potential.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyridazine-Containing Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing novel therapeutics. This guide provides an objective comparison of the cross-reactivity profiles of pyridazine-containing compounds against other kinase inhibitors, supported by quantitative data, detailed experimental methodologies, and clear visualizations of the underlying biological pathways.
The pyridazine moiety is a "privileged structure" in medicinal chemistry, recognized for its unique physicochemical properties that facilitate potent and selective interactions with therapeutic targets.[1][2] This heterocycle is a core component of several approved and investigational kinase inhibitors.[1][3] However, as with all kinase inhibitors that target the highly conserved ATP-binding site, off-target activity remains a critical consideration.[4] This guide delves into the cross-reactivity profiles of key pyridazine-containing compounds and contrasts them with non-pyridazine alternatives to inform drug discovery and development efforts.
Cross-Reactivity Profiling Data
The following tables summarize the inhibitory activities of selected pyridazine-containing and non-pyridazine kinase inhibitors against their primary targets and a panel of off-target kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are primarily derived from comprehensive kinase screening panels like KINOMEscan™ and radiometric assays. Lower values indicate stronger binding and inhibition.
Pyridazine-Containing Kinase Inhibitors
Ponatinib , an imidazo[1,2-b]pyridazine derivative, is a multi-targeted kinase inhibitor approved for certain types of leukemia.[2][5] Its broad activity profile is a key aspect of its therapeutic efficacy but also highlights its potential for off-target effects.[2][6]
| Table 1: Kinase Inhibition Profile of Ponatinib | |
| Kinase Target | IC50 / Kd (nM) |
| Primary Targets | |
| ABL1 | 0.37 |
| ABL1 (T315I mutant) | 2.0 |
| Selected Off-Targets | |
| FLT3 | 0.004 - 2.5 |
| KIT | Data dependent on specific assay |
| PDGFRα | Data dependent on specific assay |
| FGFR1 | Data dependent on specific assay |
| Aurora Kinases | Not significantly inhibited |
| Insulin Receptor | Not significantly inhibited |
| CDK2 | Not significantly inhibited |
Gilteritinib , a pyrazinecarboxamide derivative, is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML).[7][8] While highly potent against its primary target, kinome profiling reveals interactions with other kinases.[7]
| Table 2: Kinase Inhibition Profile of Gilteritinib | |
| Kinase Target | % of Control (@ 100 nM) / IC50 (nM) |
| Primary Targets | |
| FLT3 | < 1% |
| AXL | < 1% / 41 |
| Selected Off-Targets | |
| ALK | < 10% |
BMS-754807 , a pyrazolopyridazine, is a potent and reversible inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) kinases.[4][9] It also demonstrates activity against several other kinases.[9][10]
| Table 3: Kinase Inhibition Profile of BMS-754807 | |
| Kinase Target | IC50 (nM) |
| Primary Targets | |
| IGF-1R | 1.8 |
| IR | 1.7 |
| Selected Off-Targets | |
| Met | 6 |
| TrkA | 7 |
| TrkB | 4 |
| AurA | 9 |
| AurB | 25 |
| RON | 44 |
| FLT3 | 170 |
Non-Pyridazine Kinase Inhibitor Comparators
Dasatinib is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][11] Its broad kinase inhibition profile serves as a useful comparator for the pyridazine-containing compounds.[1][12]
| Table 4: Kinase Inhibition Profile of Dasatinib | |
| Kinase Target | Kd (nM) |
| Primary Targets | |
| ABL1 | < 0.1 |
| SRC | Data dependent on specific assay |
| Selected Off-Targets | |
| LCK | Data dependent on specific assay |
| EGFR | Data dependent on specific assay |
| EPHA2 | Data dependent on specific assay |
Acalabrutinib , a second-generation Bruton's tyrosine kinase (BTK) inhibitor, was designed for high selectivity to minimize off-target effects observed with the first-generation inhibitor, ibrutinib.[13][14][15]
| Table 5: Kinase Inhibition Profile of Acalabrutinib | |
| Kinase Target | IC50 (nM) |
| Primary Target | |
| BTK | 5.1 |
| Selected Off-Targets | |
| ITK | >1000 |
| TEC | 19 |
| BMX | 31 |
| EGFR | >10000 |
| JAK3 | >10000 |
Experimental Protocols
The cross-reactivity data presented in this guide are primarily generated using biochemical assays, such as competitive binding assays and radiometric kinase assays.
Competitive Binding Assay (e.g., KINOMEscan™)
This method measures the binding affinity of a test compound to a large panel of kinases.
-
Immobilization of Kinases : A comprehensive library of human kinases are expressed as fusion proteins (e.g., DNA-tagged) and immobilized on a solid support.[9][16]
-
Competitive Binding : The test compound is incubated with the immobilized kinases in the presence of a known, tagged, broad-spectrum kinase inhibitor.[16] The test compound competes with the tagged inhibitor for binding to the kinase's ATP pocket.
-
Quantification : The amount of the tagged inhibitor that remains bound to the kinases is quantified.[16] A reduction in the signal from the tagged inhibitor indicates that the test compound has displaced it, signifying a binding interaction. The strength of the interaction is often reported as a dissociation constant (Kd) or as a percentage of the control signal.[9]
Radiometric Kinase Assay
This is a traditional and direct method for measuring kinase activity and its inhibition.
-
Reaction Setup : The kinase of interest, a specific substrate (peptide or protein), and radiolabeled ATP (e.g., [γ-³³P]ATP) are combined in a reaction buffer.[4]
-
Inhibitor Addition : The pyridazine-containing compound or other test inhibitor is added to the reaction mixture at various concentrations.
-
Kinase Reaction : The reaction is initiated and allowed to proceed for a defined period, during which the kinase transfers the radiolabeled phosphate from ATP to the substrate.
-
Detection and Quantification : The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of radioactivity incorporated into the substrate is measured, which is directly proportional to the kinase activity.
-
Data Analysis : The kinase activity at each inhibitor concentration is compared to the control (no inhibitor) to determine the IC50 value.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This high-throughput method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Kinase Reaction : The kinase, substrate, and ATP are incubated with the test inhibitor.
-
ADP Detection : After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.
-
Signal Generation : A second reagent is added to convert the ADP produced into ATP, which then drives a luciferase-based reaction that generates a luminescent signal.
-
Data Analysis : The intensity of the luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[17] IC50 values are determined by plotting the signal against the inhibitor concentration.[17]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by the discussed kinase inhibitors and a generalized experimental workflow for cross-reactivity profiling.
References
- 1. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Dasatinib or Imatinib: Final 5-Year Results From DASCERN Dr. Cortes ASH 2022 - OncologyTube [oncologytube.com]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 14. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 15. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 16. benchchem.com [benchchem.com]
- 17. Facebook [cancer.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Ethyl 3-hydroxypyridazine-4-carboxylate
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Ethyl 3-hydroxypyridazine-4-carboxylate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are recommended for handling this compound. Inspect gloves for any signs of degradation or puncture before use and change them frequently, especially after direct contact. For prolonged handling, consider double-gloving.[1] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned. Ensure it is made of a low-permeability material. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are required in the laboratory at all times.[1] |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly. The work area should be clean and free of clutter. All necessary PPE must be inspected and worn correctly. An emergency shower and eyewash station should be readily accessible.
-
Handling: Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[3] Avoid direct contact with skin and eyes.[4] Use appropriate tools to handle the solid material to prevent aerosolization.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment used during the procedure.
Disposal Plan:
-
Waste Characterization: All waste materials, including the chemical itself, any contaminated consumables (e.g., gloves, weighing paper, pipette tips), and cleaning materials, must be treated as hazardous waste.[3]
-
Waste Collection: Collect all hazardous waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Final Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations.[4] This should be handled by a licensed professional waste disposal service.[5]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
